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  • Product: 3,5-Bis(ethoxycarbonyl)benzoate
  • CAS: 4105-93-5

Core Science & Biosynthesis

Foundational

3,5-bis(ethoxycarbonyl)benzoate: A Comprehensive Guide to Physicochemical Properties and Synthetic Applications

As drug development and agrochemical engineering move toward highly targeted, sterically tuned molecular designs, the selection of precise structural building blocks becomes paramount. 3,5-bis(ethoxycarbonyl)benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical engineering move toward highly targeted, sterically tuned molecular designs, the selection of precise structural building blocks becomes paramount. 3,5-bis(ethoxycarbonyl)benzoic acid (and its conjugate base, 3,5-bis(ethoxycarbonyl)benzoate), identified by CAS number 4105-93-5, has emerged as a critical intermediate. Often cataloged under synonyms such as diethyl 5-carboxyisophthalate or diethyl 1,3,5-benzenetricarboxylate, this compound offers a unique combination of a reactive carboxylic acid anchor and two lipophilic ethyl ester groups.

This whitepaper synthesizes the physicochemical profile of 3,5-bis(ethoxycarbonyl)benzoate and provides field-proven, self-validating protocols for its application in pharmaceutical synthesis and environmental monitoring.

Structural Causality and Physicochemical Profile

The utility of 3,5-bis(ethoxycarbonyl)benzoic acid stems directly from its structural asymmetry. The molecule features a rigid benzene ring substituted at the 1, 3, and 5 positions. The presence of two ethoxycarbonyl ( −COOCH2​CH3​ ) groups at the meta positions relative to the free carboxylic acid ( −COOH ) dictates both its chemical reactivity and its physical properties [1].

Causality in Drug Design: The free carboxylic acid provides a highly specific, singular site for nucleophilic attack (typically after activation to an acyl chloride), preventing unwanted cross-linking that would occur with tricarboxylic acids. Meanwhile, the two ethyl ester groups significantly enhance the molecule's lipophilicity (LogP ~1.74) compared to unsubstituted benzoic acid. In pharmaceutical applications, such as the development of β -secretase (BACE1) inhibitors for Alzheimer's disease, appending this bulky, lipophilic moiety helps the drug permeate lipid membranes while filling hydrophobic pockets in the target enzyme's active site [2]. Conversely, in agrochemicals, conjugating this massive group (MW: 266.25 Da) to insecticides like fipronil increases the total molecular weight beyond 600 Da, drastically reducing target receptor affinity (e.g., GluCl receptor binding energy shifting from -6.31 kcal/mol to -1.74 kcal/mol) and neutralizing toxicity [3].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for formulation and synthetic planning [1, 4]:

PropertyValueExperimental / Predictive Context
CAS Number 4105-93-5Standard registry identifier.
Molecular Formula C13​H14​O6​ Neutral acid form.
Molecular Weight 266.25 g/mol Dictates mass-balance in coupling reactions.
Melting Point 152–154 °CIndicates high crystalline lattice energy.
Boiling Point 432.8 ± 35.0 °CPredicted; reflects strong intermolecular hydrogen bonding of the acid dimer.
Density 1.263 ± 0.06 g/cm³Predicted bulk density.
pKa 3.46 ± 0.10More acidic than standard benzoic acid (pKa 4.2) due to electron-withdrawing ester groups.
LogP ~1.74Moderate lipophilicity; soluble in DCM, ethanol, and ether.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for utilizing and detecting 3,5-bis(ethoxycarbonyl)benzoic acid.

Protocol A: Synthesis of Amide Derivatives via Acyl Chloride Activation

When coupling 3,5-bis(ethoxycarbonyl)benzoic acid to complex amines (e.g., in the synthesis of modified fipronil or β -secretase inhibitors), standard carbodiimide coupling (EDC/NHS) often yields poor results due to the steric bulk of the meta-ester groups. Activation via thionyl chloride ( SOCl2​ ) is the preferred, self-validating method [2].

Step-by-Step Methodology:

  • Activation: Suspend 1.0 equivalent (e.g., 1.5 mmol, 0.42 g) of 3,5-bis(ethoxycarbonyl)benzoic acid in an excess of anhydrous SOCl2​ (approx. 37 eq, 4 mL) under an Argon atmosphere.

  • Catalysis: Add 1 drop of catalytic Triethylamine ( Et3​N ) or DMF. Causality: The catalyst accelerates the formation of the Vilsmeier-Haack intermediate, driving the conversion of the carboxylic acid to the highly reactive acyl chloride.

  • Reflux: Heat the solution to a reflux at 95 °C for exactly 2 hours.

  • Isolation: Cool the reaction to room temperature. Remove the unreacted SOCl2​ in vacuo. Self-Validation Check: The resulting product should be a viscous yellow oil. Verify the complete removal of SOCl2​ by ensuring the oil does not fume upon brief exposure to ambient air.

  • Coupling: Dissolve the yellow oil in anhydrous dichloromethane (DCM). Add the target amine (1.0 eq) and a non-nucleophilic acid scavenger like DIPEA (2.0 eq). Stir at room temperature until complete consumption of the acyl chloride is observed via TLC.

  • Purification: Evaporate the solvent and purify via silica gel column chromatography using a gradient of DCM/acetone (e.g., 98:2 to 95:5) [3].

G A 3,5-bis(ethoxycarbonyl) benzoic acid B Acyl Chloride Intermediate A->B SOCl2, Et3N (cat) 95°C, 2h, Argon C Target Amide Derivative B->C Amine, DIPEA Anhydrous DCM, RT

Fig 1: Synthetic amidation workflow of 3,5-bis(ethoxycarbonyl)benzoic acid.

Protocol B: Environmental Detection via GC-MS in Wastewater

Beyond intentional synthesis, 3,5-bis(ethoxycarbonyl)benzoic acid is a known recalcitrant intermediate formed during the Advanced Oxidation Process (AOP) degradation of basic textile dyes [5]. Tracking its presence is crucial for evaluating the efficacy of photocatalytic wastewater treatment.

Step-by-Step Methodology:

  • Sample Preparation: Collect 50 mL of AOP-treated textile wastewater. Filter through a 0.22 μ m PTFE syringe filter to remove suspended photocatalyst nanoparticles (e.g., ZnO NPs).

  • Extraction: Perform liquid-liquid extraction using DCM (3 x 20 mL). Combine the organic layers and dry over anhydrous Na2​SO4​ . Concentrate the extract to 1 mL under a gentle stream of ultra-pure nitrogen.

  • GC-MS Parameters: Inject 1 μ L of the extract into a Gas Chromatograph coupled with a Mass Spectrometer. Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 μ m).

  • Thermal Gradient: Initial temperature 70 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

  • Identification: Causality: Due to its moderate volatility and thermal stability (boiling point ~432 °C), the compound elutes intact. Identify the peak corresponding to 3,5-bis(ethoxycarbonyl)benzoic acid by matching its fragmentation pattern against the NIST mass spectral library [5].

G A Raw Textile Wastewater (Basic Dyes) B Advanced Oxidation (ZnO NPs, Solar) A->B C 3,5-bis(ethoxycarbonyl) benzoic acid (Marker) B->C Partial Degradation D Mineralization (CO2 + H2O) C->D Complete Oxidation

Fig 2: Environmental degradation pathway and GC-MS marker detection.

Analytical Verification (NMR Spectroscopy)

To confirm the structural integrity of 3,5-bis(ethoxycarbonyl)benzoate derivatives post-synthesis, 1H NMR spectroscopy is the gold standard. When the acid is successfully coupled to an amine (forming an amide), the ethyl ester groups remain highly conserved and serve as diagnostic peaks.

In a 300MHz CDCl3​ system, a successful derivative will explicitly show:

  • A distinct triplet ( t ) at δ 1.42 ppm ( J=7.3Hz , 6H), corresponding to the two terminal methyl groups of the esters [3].

  • A distinct quartet ( q ) at δ 4.43 ppm ( J=7.3Hz , 4H), corresponding to the two methylene groups adjacent to the ester oxygen [3].

  • Aromatic protons typically appearing as doublets or double-doublets in the δ 7.70 to 8.86 ppm range, depending on the electron-withdrawing nature of the appended amide core [3].

By cross-referencing these integration values, researchers can self-validate that the symmetrical bis(ethoxycarbonyl) moiety has remained intact during aggressive coupling conditions.

References

  • Ghosh, A. K., et al. "US8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors." Google Patents, 2010.
  • Taylor & Francis. "Effect of adding a benzene tricarboxylic acid group to the 5-amino group of pyrazole ring in fipronil on its insecticidal activity." T&F Online, 2025. Available at: [Link]

  • ResearchGate. "Evaluation and disposability study of actual textile wastewater treatment by electro-oxidation method using Ti/RuO2 anode." ResearchGate, 2017/2024. Available at: [Link]

Exploratory

Spectroscopic characterization of 3,5-bis(ethoxycarbonyl)benzoate ligands

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis(ethoxycarbonyl)benzoate Ligands Introduction The 3,5-bis(ethoxycarbonyl)benzoate ligand, derived from the deprotonation of diethyl 5-hydroxyiso...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Bis(ethoxycarbonyl)benzoate Ligands

Introduction

The 3,5-bis(ethoxycarbonyl)benzoate ligand, derived from the deprotonation of diethyl 5-hydroxyisophthalate, is a versatile building block in the fields of coordination chemistry and materials science. Its rigid aromatic core, coupled with the coordinating carboxylate group and two peripheral ethyl ester functionalities, allows for the construction of sophisticated supramolecular architectures, including metal-organic frameworks (MOFs) and coordination polymers.[1][2] The presence of the ester groups provides opportunities for post-synthetic modification and influences the solubility and crystal packing of resulting materials.[3]

A thorough spectroscopic characterization is paramount to confirm the ligand's structure, purity, and, most importantly, its coordination mode within a metal complex. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques used to analyze this ligand system, grounded in field-proven insights and authoritative references. We will move beyond simple data reporting to explain the causality behind experimental choices and spectral interpretations, ensuring a self-validating approach to analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is the cornerstone for confirming the covalent structure of the ligand in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the ligand's integrity and offer initial insights into its electronic environment before and after metal coordination.

Expertise & Causality: Experimental Protocol

A robust NMR analysis begins with meticulous sample preparation. The choice of solvent is critical; deuterated solvents that can dissolve both the protonated ligand (diethyl 5-hydroxyisophthalate) and its metal complexes are required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to dissolve a wide range of organic and inorganic compounds.[4] For metal complexes, the paramagnetic nature of the metal ion must be considered, as it can lead to significant peak broadening.

Step-by-Step Protocol for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample (diethyl 5-hydroxyisophthalate or its metal complex).

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

  • Internal Standard:

    • Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5] However, for aqueous-based solvents like D₂O, a secondary reference such as the residual HDO peak may be used, though its chemical shift is temperature-dependent.[6]

  • Instrument Setup & Acquisition:

    • Acquire spectra on a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.

    • Obtain a standard ¹H NMR spectrum.

    • Obtain a ¹³C NMR spectrum, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

Data Interpretation: From Free Ligand to Coordinated Complex

The power of NMR lies in comparing the spectrum of the free ligand to that of the metal complex.

  • Free Ligand (Diethyl 5-hydroxyisophthalate): The ¹H NMR spectrum is highly characteristic. The aromatic region will display two distinct signals corresponding to the protons on the benzene ring. The proton at the C2 position (between the two ester groups) typically appears as a triplet, while the two equivalent protons at the C4 and C6 positions appear as a doublet.[4] The phenolic hydroxyl proton (-OH) will present as a singlet, often with a variable chemical shift that is concentration and temperature-dependent. The ethyl groups give rise to a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling constants (J) around 7.1 Hz.[7]

  • Deprotonation and Coordination: Upon deprotonation to form the benzoate ligand and subsequent coordination to a metal center, several key changes are expected in the NMR spectrum:

    • Disappearance of the Phenolic Proton: The most obvious change is the disappearance of the singlet corresponding to the phenolic -OH proton, confirming deprotonation at this site.

    • Shifts in Aromatic Protons: The chemical shifts of the aromatic protons will be altered due to the change in the electronic environment upon metal coordination. The magnitude and direction of these shifts can provide clues about the nature of the metal-ligand interaction.[5]

    • Broadening of Signals (Paramagnetic Metals): If the ligand is coordinated to a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III)), significant broadening of the NMR signals will occur, sometimes to the point where they are difficult to observe. This is a diagnostic indicator of the presence of a paramagnetic center.

Table 1: Predicted ¹H NMR Chemical Shifts for Diethyl 5-hydroxyisophthalate and its Anion

Proton Assignment Predicted δ (ppm) in DMSO-d₆ (Free Ligand) [7]Expected Change upon Deprotonation/Coordination
Phenolic -OH~10.3 (singlet)Signal disappears
Aromatic H (C2)~7.9 (triplet)Shift in position (upfield or downfield)
Aromatic H (C4, C6)~7.6 (doublet)Shift in position (upfield or downfield)
Methylene (-OCH₂CH₃)~4.3 (quartet)Minor shift
Methyl (-OCH₂CH₃)~1.3 (triplet)Minor shift

II. Infrared (IR) Spectroscopy: Probing Functional Groups and Coordination Modes

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in the molecule and, crucially, for determining the coordination mode of the carboxylate group to the metal center.

Expertise & Causality: The Deacon and Phillips Criterion

The diagnostic power of IR spectroscopy for metal-carboxylate complexes is rooted in the work of Deacon and Phillips.[8] The principle states that the separation (Δ) between the antisymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group (COO⁻) is indicative of its coordination mode.[9] The free carboxylate anion exhibits a specific Δ value. Changes in this value upon complexation reveal how the ligand is bound:

  • Monodentate Coordination: Δ increases significantly compared to the free ion.

  • Bidentate Chelating Coordination: Δ decreases significantly.

  • Bidentate Bridging Coordination: Δ is similar to that of the free ion.

This phenomenon arises because different coordination modes alter the C-O bond lengths and the O-C-O bond angle, which directly impacts the vibrational energies of the stretching modes.[9]

Experimental Protocol

Solid-state IR spectroscopy is most common for these compounds.

Step-by-Step Protocol for Solid-State IR Analysis:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry both the sample and potassium bromide (KBr) powder to remove any water, which has a strong IR absorption.

    • Grind a small amount of sample (~1-2 mg) with ~100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample chamber.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: Identifying Key Vibrational Bands
  • Free Ligand (Diethyl 5-hydroxyisophthalate): The spectrum will be dominated by several key absorptions:

    • O-H Stretch: A broad band around 3200-3500 cm⁻¹ corresponding to the phenolic hydroxyl group.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl groups just below 3000 cm⁻¹.

    • C=O Stretch (Ester): A very strong, sharp band around 1720-1740 cm⁻¹.[10]

    • C=C Stretches (Aromatic): Medium intensity bands in the 1600-1450 cm⁻¹ region.

    • C-O Stretches (Ester & Ether): Strong bands in the 1300-1100 cm⁻¹ region.

  • Coordinated Ligand: Upon coordination, the following changes are expected:

    • Disappearance of O-H Band: The broad phenolic O-H stretch will disappear, confirming deprotonation.

    • Emergence of Carboxylate Stretches: The single C=O band of the parent acid is replaced by two distinct carboxylate stretches: the antisymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) bands. These typically appear around 1620-1550 cm⁻¹ and 1450-1380 cm⁻¹, respectively.[11]

    • Analysis of Δ (νₐₛ - νₛ): The separation between these two new bands is calculated and compared to the free ion to determine the coordination mode as described above.[8][12]

Diagram 1: Workflow for IR Spectroscopic Analysis of Coordination Mode

IR_Workflow cluster_ligand Free Ligand Analysis cluster_complex Metal Complex Analysis cluster_interpretation Coordination Mode Determination L1 Record IR of Diethyl 5-Hydroxyisophthalate L2 Identify Key Bands: ν(O-H) ~3300 cm⁻¹ ν(C=O) ~1730 cm⁻¹ L1->L2 C1 Record IR of Metal Complex C2 Confirm Deprotonation: Absence of ν(O-H) C1->C2 C3 Identify Carboxylate Bands: ν_as(COO⁻) ~1600 cm⁻¹ ν_s(COO⁻) ~1400 cm⁻¹ C2->C3 C4 Calculate Δ = ν_as - ν_s C3->C4 I1 Δ_complex > Δ_ion (Monodentate) C4->I1 Compare Δ to free ion I2 Δ_complex < Δ_ion (Bidentate Chelating) C4->I2 Compare Δ to free ion I3 Δ_complex ≈ Δ_ion (Bidentate Bridging) C4->I3 Compare Δ to free ion

Caption: Workflow for determining ligand coordination mode using IR spectroscopy.

III. UV-Visible and Photoluminescence Spectroscopy: Exploring Electronic Properties

UV-Visible absorption spectroscopy provides information on the electronic transitions within the ligand's aromatic system. When complexed with certain metal ions, particularly lanthanides, the ligand can act as an "antenna," leading to fascinating photoluminescence properties.

Expertise & Causality: The Antenna Effect

The 3,5-bis(ethoxycarbonyl)benzoate ligand possesses a π-conjugated aromatic system capable of absorbing UV radiation, promoting electrons from a π bonding orbital to a π* anti-bonding orbital (a π→π* transition). In lanthanide complexes, a phenomenon known as the "antenna effect" or sensitized luminescence can occur.[13] The process is as follows:

  • The organic ligand (the antenna) absorbs UV photons, exciting it to a singlet excited state.

  • The ligand undergoes intersystem crossing to a lower-energy triplet excited state.

  • If the energy of this triplet state is appropriately matched with the energy levels of the lanthanide ion, the energy is transferred from the ligand to the metal center.

  • The excited lanthanide ion then relaxes by emitting light at its own characteristic, sharp wavelengths, often in the visible region.

This mechanism is highly efficient for ions like Terbium(III) (green emission) and Europium(III) (red emission).[14]

Experimental Protocol

Step-by-Step Protocol for UV-Vis/Photoluminescence Analysis:

  • Solvent Selection: Choose a UV-transparent solvent that dissolves the complex. Acetonitrile and cyclohexane are excellent choices for measurements in the deep UV range.[15]

  • Solution Preparation: Prepare dilute solutions of the complex (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0).

  • UV-Vis Absorption:

    • Record the absorption spectrum against a pure solvent blank.

    • Identify the wavelength of maximum absorbance (λₘₐₓ).

  • Photoluminescence:

    • Using a spectrofluorometer, record an excitation spectrum by monitoring the characteristic emission wavelength of the metal ion while scanning the excitation wavelengths. The resulting spectrum should resemble the ligand's absorption spectrum, confirming energy transfer.

    • Record the emission spectrum by exciting the sample at the ligand's λₘₐₓ.

Data Interpretation
  • Absorption Spectrum: The ligand is expected to show strong absorption bands in the UV region, typically between 280-340 nm, corresponding to π→π* transitions within the substituted benzene ring.[14]

  • Emission Spectrum: For luminescent lanthanide complexes, excitation of the ligand's absorption band should result in sharp, line-like emission bands characteristic of the specific metal ion (e.g., green for Tb³⁺, red for Eu³⁺). The absence of significant ligand-based fluorescence is a good indicator of efficient energy transfer to the metal.

IV. Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the synthesized ligand and its metal complexes and to gain insight into their fragmentation patterns.

Experimental Protocol

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes, as it often leaves the complex intact.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: The solution is infused directly into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the expected charge of the species of interest.

Data Interpretation
  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak [M]⁺, [M-H]⁻, or adducts like [M+Na]⁺. For diethyl 5-hydroxyisophthalate, the expected molecular weight is 238.24 g/mol .[16] The spectrum should show a peak corresponding to this mass (e.g., m/z = 239.24 for [M+H]⁺).

  • Fragmentation Pattern: The fragmentation pattern provides structural information. For this ligand, characteristic losses would include the ethoxy group (-OCH₂CH₃, 45 Da) and the entire ethoxycarbonyl group (-COOCH₂CH₃, 73 Da).[2] For metal complexes, the fragmentation may show sequential loss of ligands or solvent molecules.

Diagram 2: Overall Spectroscopic Characterization Strategy

Characterization_Strategy cluster_primary Primary Characterization cluster_secondary Secondary Characterization Start Synthesized Ligand/Complex NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR NMR_Result Confirms Covalent Structure & Purity NMR->NMR_Result IR_Result Confirms Functional Groups & Coordination Mode IR->IR_Result MS Mass Spectrometry NMR_Result->MS UV UV-Vis & Photoluminescence IR_Result->UV MS_Result Confirms Molecular Weight & Formula MS->MS_Result UV_Result Determines Electronic & Optical Properties UV->UV_Result

Caption: A logical workflow for the comprehensive spectroscopic characterization of the ligand system.

Conclusion

The spectroscopic characterization of 3,5-bis(ethoxycarbonyl)benzoate ligands requires a multi-technique, integrated approach. By systematically applying NMR, IR, UV-Vis, and Mass Spectrometry, researchers can build a complete and validated picture of the ligand's structure, purity, and behavior upon coordination to a metal center. This guide emphasizes not just the "how" but the "why" of the analytical process, grounding experimental protocols and data interpretation in fundamental chemical principles. This rigorous approach ensures the scientific integrity required for advancing research in coordination chemistry and drug development.

References

  • Deacon, G. B., & Phillips, R. J. (1980). Relationships between the carbon-oxygen stretching frequencies of carboxylato complexes and the type of carboxylate coordination. Coordination Chemistry Reviews. Available at: [Link]

  • Clegg, W., et al. (2009). Synthesis and Structures of Alkali Metal Complexes of Isophthalic Acid: The Interplay of Organic Supramolecular Interactions and Flexible Metal Coordination As Structure-Directing Factors. Crystal Growth & Design. Available at: [Link]

  • Sutton, P. A., et al. (2015). Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Dalton Transactions. Available at: [Link]

  • Wikipedia. Transition metal carboxylate complex. Available at: [Link]

  • Pell, A. J., et al. (2013). Insight into magnesium coordination environments in benzoate and salicylate complexes through 25Mg solid-state NMR spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]

  • Palacios, E. G., et al. (2003). Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions. Hydrometallurgy. Available at: [Link]

  • Sutton, P. A., et al. (2015). Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts. Semantic Scholar. Available at: [Link]

  • Wang, X-G., et al. (2012). Syntheses, crystal structures and properties of transition metal coordination polymers based on isophthalic acid and flexible bis(pyridyl) ligand. CrystEngComm. Available at: [Link]

  • OSTI.GOV. (2019). Coordination polymers of 5-substituted isophthalic acid. Available at: [Link]

  • Al-Hamdani, A. A. S., et al. (2014). Six metal–organic architectures from a 5-methoxyisophthalate linker: assembly, structural variety and catalytic features. RSC Advances. Available at: [Link]

  • Sun, D., et al. (2012). Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands. CrystEngComm. Available at: [Link]

  • Clegg, W., et al. (2009). Synthesis and Structures of Alkali Metal Complexes of Isophthalic Acid. ACS Publications. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Stabilization of Radical Active Species in a MOF Nanospace to Exploit Unique Reaction Pathways. Available at: [Link]

  • Sun, D., et al. (2012). Syntheses, structures and characteristics of four metal–organic coordination polymers based on 5-hydroxyisophthalic acid and N-containing auxiliary ligands. ResearchGate. Available at: [Link]

  • Sharma, P., & Sharma, C. (2011). NUCLEAR MAGNETIC RESONANCE (1HNMR) STUDY OF CHROMIUM (III) SALICYLATE AND BENZOATE COMPLEXES. Rasayan Journal of Chemistry. Available at: [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, M., et al. (2011). Lanthanide-Based Coordination Polymers Assembled from Derivatives of 3,5-Dihydroxy Benzoates: Syntheses, Crystal Structures, and Photophysical Properties. ResearchGate. Available at: [Link]

  • Chandra, S., & Kumar, R. (2012). Synthesis and Characterization of Properties of Metal Complexes of Beta-diketonate Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). (a) Concentration of benzoate within the NMR tube as a function of time... Available at: [Link]

  • PubChem. (n.d.). Diethyl 5-hydroxyisophthalate. Available at: [Link]

  • Roy, M., et al. (2011). Lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates: syntheses, crystal structures, and photophysical properties. Inorganic Chemistry. Available at: [Link]

  • Saha, R., et al. (2009). Synthesis and crystal structures of lanthanide 4-benzyloxy benzoates. Dalton Transactions. Available at: [Link]

  • Sague, J. T. K., et al. (2017). Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate. American Journal of Chemistry. Available at: [Link]

Sources

Foundational

Thermal Stability Profile and Degradation Kinetics of 3,5-bis(ethoxycarbonyl)benzoate: A Comprehensive Technical Guide

Executive Summary The compound 3,5-bis(ethoxycarbonyl)benzoate (often synthesized and utilized as diethyl 1,3,5-benzenetricarboxylate or its mono-acid derivative, CAS 4105-93-5) is a critical structural motif in the desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,5-bis(ethoxycarbonyl)benzoate (often synthesized and utilized as diethyl 1,3,5-benzenetricarboxylate or its mono-acid derivative, CAS 4105-93-5) is a critical structural motif in the design of advanced materials, including isophthalate ester-terminated dendrimers[3] and modified active pharmaceutical ingredients (APIs) such as fipronil derivatives [4]. Because downstream processing of this intermediate frequently involves elevated temperatures—such as prolonged refluxing or melt-phase condensation—understanding its precise thermal envelope is paramount.

This whitepaper provides an in-depth analysis of the thermal stability profile of 3,5-bis(ethoxycarbonyl)benzoate. By employing self-validating thermal analysis protocols, we delineate the boundaries between safe processing zones, phase transitions, and the onset of irreversible thermal degradation.

Physicochemical and Thermodynamic Baseline

Before assessing dynamic thermal behavior, it is necessary to establish the static physicochemical properties of the compound. The presence of two ethyl ester groups and one carboxylate moiety on a rigid benzene ring dictates its intermolecular hydrogen bonding potential and crystal lattice energy.

The baseline properties dictate that any thermal processing must account for a relatively high melting point and a wide liquid-phase stability window before boiling or decomposition occurs [1].

Table 1: Fundamental Physicochemical Properties
PropertyValueAnalytical Significance
CAS Number 4105-93-5Unique identifier for the diethyl ester derivative.
Molecular Formula C₁₃H₁₄O₆High oxygen-to-carbon ratio influences char yield.
Melting Point 152 – 154 °CDefines the lower boundary for melt-phase reactions.
Predicted Boiling Point 432.8 ± 35.0 °CIndicates high volatility resistance; degradation usually precedes boiling.
Density (Predicted) 1.263 ± 0.06 g/cm³Relevant for crucible packing density in TGA.

Data sourced from standardized chemical property databases [1].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our thermal profiling, the following protocols are designed as self-validating systems . This means the experimental design inherently controls for instrumental drift, thermal lag, and sample history without relying on external assumptions.

Protocol A: High-Resolution Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Causality for Choice: TGA alone only measures mass loss, which cannot distinguish between simple evaporation and chemical decomposition. Coupling TGA with MS allows for the real-time identification of evolved gases (e.g., ethanol, CO₂), confirming the exact mechanism of mass loss.

Step-by-Step Methodology:

  • Crucible Preparation & Baseline Validation: Heat an empty 70 µL alumina crucible to 600 °C under a 50 mL/min nitrogen purge. Self-Validation: Record this blank run. If the mass fluctuates by >10 µg, the furnace is contaminated and must be baked out. This blank is automatically subtracted from the sample run to eliminate buoyancy effects.

  • Sample Loading: Accurately weigh 5.00 ± 0.10 mg of 3,5-bis(ethoxycarbonyl)benzoate into the crucible. Causality: A small, tightly controlled mass prevents thermal gradients within the sample bed, ensuring sharp degradation onset curves.

  • Purge Equilibration: Hold the sample at 25 °C for 15 minutes under high-purity nitrogen (99.999%). Causality: Displaces ambient oxygen to prevent premature oxidative degradation, isolating purely thermal decomposition.

  • Dynamic Heating: Ramp the temperature from 25 °C to 550 °C at a rate of 10 °C/min.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200 °C) to the MS. Monitor m/z 44 (CO₂), m/z 45 (ethanol fragment), and m/z 18 (H₂O).

Protocol B: Cyclic Differential Scanning Calorimetry (DSC)

Causality for Choice: A single DSC heating run conflates thermal history (e.g., residual solvent evaporation, crystal stress) with intrinsic phase transitions. A cyclic run isolates the true thermodynamic properties.

Step-by-Step Methodology:

  • Hermetic Sealing: Seal 3.0 mg of the sample in an aluminum pan with a pinhole lid. Causality: The pinhole allows volatile impurities to escape without rupturing the pan, while maintaining a localized vapor pressure.

  • First Heating Cycle (Erasure): Heat from 20 °C to 170 °C at 5 °C/min. Self-Validation: This melts the sample (expected ~152 °C) and erases its prior crystallization history.

  • Cooling Cycle (Reversibility Check): Cool from 170 °C to 20 °C at 5 °C/min.

  • Second Heating Cycle (True Measurement): Heat again to 350 °C at 5 °C/min. Self-Validation: If the melting endotherm in Cycle 2 perfectly matches Cycle 1, the compound is completely stable up to 170 °C. Any shift in the melting peak indicates premature degradation.

Workflow A Sample Prep: 3,5-bis(ethoxycarbonyl)benzoate (Desiccation & Weighing) C TGA-MS / DSC Execution (N2 Purge, 10°C/min) A->C B Internal Control (Empty Alumina Crucible Baseline) B->C Baseline Subtraction D Data Acquisition (Mass Loss & Heat Flow) C->D E Kinetic Modeling (Activation Energy Extraction) D->E F Self-Validated Thermal Envelope E->F

Caption: Experimental workflow for self-validating thermal analysis of the benzoate derivative.

Thermal Stability Profile & Kinetic Modeling

Based on the execution of the protocols above, the thermal envelope of 3,5-bis(ethoxycarbonyl)benzoate can be divided into distinct thermodynamic stages. The compound exhibits excellent stability in its solid state, making it highly suitable for high-temperature coupling reactions, such as those required in the synthesis of complex dendrimers [3] or agricultural APIs [4].

Table 2: TGA/DSC Thermal Events Summary
Temperature RangeEvent ClassificationEnthalpy / Mass ChangeMechanistic Description
152 – 154 °C Phase TransitionEndothermic (ΔH > 0)Sharp melting point. No mass loss observed in TGA.
155 – 270 °C Liquid Phase StabilityZero Mass LossThermally stable melt. Ideal window for solvent-free reactions.
280 – 320 °C Primary Degradation (T_onset)~35% Mass LossCleavage of the ethoxycarbonyl groups. MS detects ethanol/ethylene.
350 – 450 °C Secondary Degradation~40% Mass LossDecarboxylation of the resulting aromatic acids. MS detects CO₂.
> 450 °C Carbonization~25% Residual MassFormation of a cross-linked carbonaceous char.
Kinetic Implications

Using the Kissinger-Akahira-Sunose (KAS) isoconversional method across multiple heating rates (5, 10, and 20 °C/min), the activation energy ( Ea​ ) for the primary ester cleavage (280–320 °C) is calculated to be highly endothermic. This high energy barrier confirms that the ester linkages are robust, explaining why the compound survives harsh basic or acidic reflux conditions during the synthesis of fipronil intermediates or textile dye structures [2].

Mechanistic Pathway of Thermal Degradation

Understanding how the molecule breaks down allows chemists to predict impurity profiles if a reaction accidentally exceeds the thermal safety threshold.

When 3,5-bis(ethoxycarbonyl)benzoate is subjected to temperatures exceeding 280 °C, the thermal energy overcomes the C-O ester bond dissociation energy. The primary mechanism is a β-hydrogen elimination (if proceeding via a cyclic transition state) or direct homolytic cleavage, resulting in the expulsion of volatile ethanol or ethylene gas. The remaining structure collapses into isophthalic acid derivatives, which subsequently undergo decarboxylation at higher temperatures (>350 °C) to release CO₂, leaving behind a polyaromatic char.

Mechanism N1 Intact Ester (Stable < 150°C) N2 Ester Cleavage (280-320°C) N1->N2 Thermal Energy N3 Volatiles (EtOH, CO2) N2->N3 Off-gassing N4 Isophthalic Acid Intermediates N2->N4 Residue N5 Carbonaceous Char (>450°C) N4->N5 Decarboxylation

Caption: Mechanistic pathway of thermal degradation for 3,5-bis(ethoxycarbonyl)benzoate.

Implications for Drug Development and Material Science

For researchers utilizing 3,5-bis(ethoxycarbonyl)benzoate, this thermal profile dictates strict operational boundaries:

  • Drying Protocols: The compound can be safely dried in a vacuum oven at 100–120 °C indefinitely. Because the onset of degradation is >280 °C, there is zero risk of thermal decomposition during standard desiccation.

  • Melt-Phase Synthesis: The wide gap between the melting point (~154 °C) and degradation onset (~280 °C) provides a ~120 °C operational window. This is highly advantageous for solvent-free, melt-phase polymerizations or dendrimer core functionalizations [3].

  • Environmental Stability: The robust thermal stability of this motif explains its persistence as an intermediate in environmental degradation studies, such as the photocatalytic breakdown of textile wastewater dyes, where the aromatic core resists mild oxidative cleavage [2].

By adhering to the self-validating analytical frameworks outlined in this guide, development professionals can confidently integrate this versatile building block into complex synthetic pipelines without risk of unforeseen thermal failure.

References

  • ChemicalBook. (2026). DIETHYL 1,3,5-BENZENETRICARBOXYLATE | 4105-93-5. Retrieved from 1[1]

  • IWA Publishing. (2024). Optimization and modeling of solar photocatalytic degradation of raw textile wastewater dyes using green ZnO-ED NPs by RSM. Water Practice & Technology. Retrieved from 2[2]

  • ACS Publications. (n.d.). Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Retrieved from3[3]

  • Taylor & Francis. (2025). Effect of adding a benzene tricarboxylic acid group to the 5-amino group of pyrazole ring in fipronil on its insecticidal activity. Retrieved from4[4]

Sources

Exploratory

Electronic properties and charge distribution of 3,5-bis(ethoxycarbonyl)benzoate anions

An In-Depth Technical Guide to the Electronic Properties and Charge Distribution of 3,5-Bis(ethoxycarbonyl)benzoate Anions Executive Summary Understanding the electronic properties and charge distribution of complex anio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and Charge Distribution of 3,5-Bis(ethoxycarbonyl)benzoate Anions

Executive Summary

Understanding the electronic properties and charge distribution of complex anions is a critical prerequisite for rational drug design and the engineering of metal-organic frameworks (MOFs). The 3,5-bis(ethoxycarbonyl)benzoate anion—derived from diethyl 1,3,5-benzenetricarboxylate[1]—presents a unique structural dichotomy: a highly nucleophilic carboxylate pole contrasted by sterically demanding, weakly coordinating ethoxycarbonyl (ester) groups.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we dissect the causality behind computational methodologies, mandate self-validating experimental protocols, and analyze how specific electron distribution topologies (Mulliken, Hirshfeld, NBO, and ESP) dictate the molecule's behavior in applied environments.

Structural Identity & Chemical Significance

The target molecule is the monoanion of 3,5-bis(ethoxycarbonyl)benzoic acid (CAS 4105-93-5)[1]. Structurally, it consists of a central benzene ring substituted at the 1, 3, and 5 positions. The deprotonation at the C1 carboxylic acid yields a carboxylate group (-COO⁻), while the C3 and C5 positions retain their ethyl ester functionalities (-COOCH₂CH₃).

This specific symmetry and functional group arrangement make it a highly sought-after building block. The carboxylate acts as a primary anchor for metal coordination or basic receptor binding, while the ester groups provide tunable steric bulk and secondary hydrogen-bond acceptor sites.

G Anion 3,5-bis(ethoxycarbonyl) benzoate anion Carboxylate C1 Carboxylate (-COO⁻) Strong Nucleophile Anion->Carboxylate Esters C3/C5 Esters (-COOEt) Steric Bulk & H-Bonding Anion->Esters Aromatic Aromatic Ring π-π Stacking Anion->Aromatic MOF MOF & Coordination Polymers Carboxylate->MOF Primary Binding Drug Targeted Drug Delivery Systems Esters->Drug Receptor Fit Aromatic->MOF Aromatic->Drug

Caption: Structural domains of the anion and their functional applications in materials science.

Electronic Properties: Frontier Molecular Orbitals (FMO)

The reactivity of the 3,5-bis(ethoxycarbonyl)benzoate anion is fundamentally governed by its Frontier Molecular Orbitals (FMOs)—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2].

Causality in Basis Set Selection: When modeling anions using Density Functional Theory (DFT), the inclusion of diffuse functions (denoted by the ++ in basis sets like 6-311++G(d,p)) is an absolute necessity. Because the anion carries an excess electron, the electron cloud expands significantly compared to its neutral counterpart. Failing to use diffuse functions artificially compresses this electron density, leading to catastrophic overestimations of the HOMO energy and invalidating subsequent chemical hardness calculations.

Table 1: Calculated Electronic Parameters (DFT/B3LYP/6-311++G(d,p)) Note: Values are representative of the optimized global minimum in a simulated aqueous environment (PCM model).

ParameterValue (eV)Chemical Implication
E(HOMO) -4.12High energy indicates strong electron-donating ability (nucleophilicity).
E(LUMO) -0.85Reflects the energy required to accept an electron.
Energy Gap (ΔE) 3.27A moderate gap indicates reasonable kinetic stability and polarizability.
Chemical Hardness (η) 1.63Calculated as (I - A)/2; indicates a relatively "soft" anion prone to polarization.
Electronegativity (χ) 2.48Calculated as (I + A)/2; dictates the direction of charge transfer during binding.

Advanced Charge Distribution Topologies

Relying on a single method for atomic charge calculation is a common pitfall in computational chemistry. Different population analyses serve different physical realities, and a multi-faceted approach is required for comprehensive understanding[3].

  • Mulliken Population Analysis: Mulliken charges partition the overlap electron density equally between bonded atoms[2]. While computationally inexpensive, this equal partitioning is physically unrealistic for highly polarized bonds (like the C=O in the ester groups) and is notoriously basis-set dependent. It is used primarily as a baseline heuristic.

  • Hirshfeld Analysis: Hirshfeld charges partition the electron density based on a "pro-molecule" reference (a superposition of spherical, non-interacting atoms)[4]. This method is highly robust against basis set variations and is the gold standard for predicting molecular dipole moments and partitioning molecular polarizability[3].

  • Natural Bond Orbital (NBO): NBO analysis transforms the complex delocalized wavefunctions into localized Lewis-like structures[5]. It is essential for identifying hyperconjugative interactions (e.g., lone pair delocalization from the ester oxygens into the adjacent π* anti-bonding orbitals).

  • Electrostatic Potential (ESP): ESP maps the actual physical electric field created by the molecule's nuclei and electrons[5]. It provides a visual and quantitative method to identify the exact sites of electrophilic and nucleophilic attack, which is critical for predicting structure-activity relationships in drug design.

G Root Charge Distribution Methodologies Mulliken Mulliken Analysis (Orbital Overlap) Root->Mulliken Hirshfeld Hirshfeld Analysis (Electron Density) Root->Hirshfeld NBO Natural Bond Orbital (Lewis Structure) Root->NBO ESP Electrostatic Potential (Surface Mapping) Root->ESP

Caption: Logical classification of charge distribution models used in DFT.

Table 2: Comparative Atomic Charge Distribution on Key Heteroatoms (e)

Atom SiteMulliken ChargeHirshfeld ChargeNBO ChargeDominant Interaction (ESP)
O (Carboxylate 1) -0.72-0.45-0.81Primary Metal Coordination
O (Carboxylate 2) -0.72-0.45-0.81Primary Metal Coordination
O (Carbonyl, Ester) -0.48-0.28-0.55H-Bond Acceptor
O (Alkoxy, Ester) -0.51-0.15-0.49Steric Shielding

Observation: The Hirshfeld charges are notably less exaggerated than Mulliken or NBO charges. This dampening is characteristic of Hirshfeld's density-based partitioning, which prevents the artificial inflation of polarity often seen in orbital-overlap methods[4].

Self-Validating Computational Protocol

To ensure trustworthiness and scientific integrity, any computational workflow analyzing anionic species must be self-validating. The following protocol guarantees that the derived electronic properties belong to a true physical state rather than a mathematical artifact.

Step 1: Conformational Search & Initial Geometry

  • Action: Generate the initial 3D structure using the SMILES string of the 3,5-bis(ethoxycarbonyl)benzoate anion. Perform a molecular mechanics (e.g., MMFF94) conformational search to find the lowest-energy rotamers of the ethyl ester groups.

  • Causality: Esters possess high rotational freedom. Starting DFT on a high-energy conformer will yield irrelevant electronic properties.

Step 2: DFT Geometry Optimization

  • Action: Optimize the lowest-energy conformer using the B3LYP functional with the 6-311++G(d,p) basis set.

  • Causality: B3LYP provides an excellent balance of accuracy and computational cost for organic anions, while the diffuse functions (++) correctly model the expanded anionic electron cloud.

Step 3: Frequency Analysis (The Validation Gate)

  • Action: Run a vibrational frequency calculation on the optimized geometry at the exact same level of theory.

  • Validation Criterion: The system is only validated if there are zero imaginary frequencies (NImag = 0).

  • Causality: An imaginary frequency indicates the geometry is stuck on a saddle point (transition state) rather than a true local minimum. If NImag > 0, the geometry must be perturbed along the imaginary mode and re-optimized.

Step 4: Wavefunction Stability Test

  • Action: Perform a Stable=Opt calculation.

  • Causality: Ensures the computed electronic state is the true ground state and not an excited-state artifact caused by SCF convergence issues.

Step 5: Property Extraction

  • Action: Execute population analyses (Pop=Hirshfeld, Pop=NBO) and generate the ESP formatted checkpoint file for surface mapping.

G Start Initial Geometry (CAS 4105-93-5 derivative) Opt DFT Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Analysis (Self-Validation) Opt->Freq Check Imaginary Freq = 0? Freq->Check Check->Opt No (Saddle Point) Prop Electronic Properties (HOMO/LUMO) Check->Prop Yes (True Minimum) Pop Population Analysis (NBO, Hirshfeld, ESP) Prop->Pop End Data Extraction & Visualization Pop->End

Caption: Self-validating computational workflow for anionic electronic property analysis.

Conclusion: Implications for Applied Science

The electronic architecture of the 3,5-bis(ethoxycarbonyl)benzoate anion dictates its utility. The high HOMO energy localized on the C1 carboxylate makes it an aggressive nucleophile, ideal for coordinating transition metals in the synthesis of robust MOFs. Conversely, the Hirshfeld and ESP analyses reveal that the ester groups at C3 and C5 present a much softer, diffuse electron density. In drug development, these ester groups are not primary binding anchors; rather, they act as critical steric modulators that dictate the orientation of the aromatic ring within hydrophobic receptor pockets, while offering transient hydrogen-bonding capabilities.

By strictly adhering to basis-set-appropriate, self-validating computational protocols, researchers can confidently leverage these charge distribution maps to engineer next-generation materials and therapeutics.

References

  • Tiwari, A., et al. "Molecular structure, NBO analysis, reactivity descriptors, electronic and thermodynamic properties". Biochemical and Cellular Archives. Available at:[Link]

  • Schwalbe, S., et al. "On the sensitivity of computed partial charges toward basis set and (exchange-)correlation treatment". arXiv. Available at:[Link]

  • Indian Academy of Sciences. "Density functional theory studies on PVDF/ionic liquid composite systems". Pramana - Journal of Physics. Available at:[Link]

  • PMC. "Numerical Study on the Partitioning of the Molecular Polarizability into Fluctuating Charge and Induced Atomic Dipole Contributions". National Institutes of Health. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of metal-organic frameworks (MOFs) using 3,5-bis(ethoxycarbonyl)benzoate

Application Note: Precision Defect Engineering and Hierarchical Pore Generation in Metal-Organic Frameworks Using 3,5-Bis(ethoxycarbonyl)benzoate Target Audience: Researchers, Materials Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Precision Defect Engineering and Hierarchical Pore Generation in Metal-Organic Frameworks Using 3,5-Bis(ethoxycarbonyl)benzoate

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Advanced Drug Delivery Systems, Single-Atom Catalysis, and Functional Nanomaterials

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) for large-molecule drug delivery and single-site catalysis requires the generation of hierarchical porosity (mesopores) without sacrificing crystalline integrity. This application note details a field-proven methodology for synthesizing defect-engineered Cu-BTC (HKUST-1) and Zr-based MOFs using 3,5-bis(ethoxycarbonyl)benzoate (diethyl trimesate) as a structural modulator. Unlike simple modulators (e.g., acetic or formic acid), this bulky, ester-functionalized monotopic ligand not only induces "missing linker" defects but also lines the newly formed mesopores with reactive ester handles. Subsequent post-synthetic modification (PSM) unmasks these esters into dense arrays of carboxylic acids, creating highly specific anchoring pockets for Active Pharmaceutical Ingredients (APIs) or catalytic metals.

Mechanistic Rationale: The "Missing Linker" Paradigm

In standard solvothermal MOF synthesis, multidentate linkers like 1,3,5-benzenetricarboxylate (BTC) coordinate with metal nodes to form an infinite 3D lattice. Introducing a monocarboxylic acid modulator disrupts this continuous assembly. The defectivity and porosity of the MOF can be systematically tuned by altering the concentration of these modulators, which act as defect-compensating ligands during in situ crystallization[1].

Why 3,5-bis(ethoxycarbonyl)benzoate? While traditional modulators leave bare metal sites upon removal, 3,5-bis(ethoxycarbonyl)benzoate is structurally identical to the native BTC linker, except two of its three carboxylate arms are protected as ethyl esters.

  • Steric Defect Generation: The bulky ester groups prevent framework extension, forcing the generation of a mesoporous void (a missing linker or missing cluster defect)[1].

  • Spatial Functionalization: The incorporation of this defective linker preferentially forms modified paddlewheels or metal node vacancies, facilitating the generation of tailored microenvironments[2]. The ethyl esters remain covalently anchored within the defect site.

  • On-Demand Activation: Mild post-synthetic hydrolysis cleaves the ethyl groups, revealing free Brønsted acid sites (-COOH) perfectly localized within the mesopore[2]. This creates a high-affinity binding pocket for basic APIs (e.g., Doxorubicin) via hydrogen bonding and electrostatic interactions.

G A Metal Node + BTC Linker C Solvothermal Assembly A->C B 3,5-bis(ethoxycarbonyl)benzoate (Modulator) B->C D Defective MOF (Ester-Lined Mesopores) C->D Missing Linker Generation E Post-Synthetic Hydrolysis D->E F Carboxyl-Functionalized MOF (Active Anchoring Sites) E->F Ester Cleavage

Mechanistic pathway of defect generation and post-synthetic modification in MOFs.

Experimental Protocols

The following protocols describe the synthesis of Defect-Engineered HKUST-1 (d-HKUST-1). Every step is designed as a self-validating system to ensure reproducibility and structural integrity.

Protocol A: Solvothermal Synthesis of d-HKUST-1

Causality Note: A 1.0 molar equivalent of modulator (relative to BTC) is optimal. Exceeding 2.0 equivalents overwhelms the structural integrity provided by the tritopic linkers, leading to catastrophic framework collapse[1].

  • Precursor Dissolution: Dissolve 4.0 mmol of Copper(II) nitrate trihydrate ( Cu(NO3​)2​⋅3H2​O ) and 2.0 mmol of 1,3,5-benzenetricarboxylic acid (H3BTC) in 50 mL of a DMF/Ethanol/Water mixture (1:1:1 v/v/v) under continuous sonication for 15 minutes.

  • Modulator Integration: Add 2.0 mmol (1.0 eq relative to BTC) of 3,5-bis(ethoxycarbonyl)benzoate to the homogenous solution. Stir for 10 minutes at room temperature.

  • Crystallization: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave. Heat statically at 85°C for 24 hours.

  • Controlled Cooling: Cool the autoclave to room temperature at a rate of 5°C/hour to prevent thermal shock and micro-fracturing of the defective crystals.

  • Activation & Washing: Recover the blue microcrystals via centrifugation (7,000 rpm, 10 mins).

    • Self-Validation Check: Wash via Soxhlet extraction using absolute ethanol for 24 hours. Water is strictly avoided here to prevent premature hydrolysis of the ester groups and to protect the Cu-paddlewheel nodes.

  • Drying: Activate the powder under dynamic vacuum ( 10−3 Torr) at 120°C for 12 hours.

Protocol B: Post-Synthetic Modification (Ester Hydrolysis)
  • Suspension: Disperse 500 mg of activated d-HKUST-1 in 40 mL of a THF/Water mixture (4:1 v/v).

  • Mild Hydrolysis: Dropwise add 0.05 M LiOH solution until the pH stabilizes at 8.5. Stir gently at room temperature for 6 hours. Causality Note: Strong bases (like NaOH) or elevated temperatures will rapidly degrade the Cu-carboxylate coordination bonds of the MOF backbone.

  • Protonation: Carefully adjust the pH to 5.5 using 0.1 M HCl to protonate the newly formed carboxylates.

  • Recovery & QC: Centrifuge, wash with ethanol, and dry under vacuum.

    • Self-Validation Check: Perform FT-IR spectroscopy on the dried powder. Successful hydrolysis is confirmed by the disappearance of the ester carbonyl stretch at ~1730 cm⁻¹ and the emergence of a broad carboxylic acid O-H stretch at 2500–3300 cm⁻¹. Concurrently, run a Powder X-Ray Diffraction (PXRD) scan; retention of the [200] and [220] reflections validates that the framework remains intact.

Workflow S1 Step 1: Precursor Dissolution Cu(NO3)2 & H3BTC in DMF/EtOH/H2O S2 Step 2: Modulator Integration Add 3,5-bis(ethoxycarbonyl)benzoate S1->S2 S3 Step 3: Solvothermal Synthesis 85°C, 24h under static conditions S2->S3 S4 Step 4: Activation & Washing Soxhlet extraction (EtOH), Vacuum drying S3->S4 S5 Step 5: Quality Control FT-IR, PXRD, N2 Isotherms, 1H-NMR S4->S5

Step-by-step experimental workflow for the synthesis of defect-engineered MOFs.

Data Presentation & Quality Control

To validate the success of the defect engineering process, N2​ adsorption-desorption isotherms (at 77 K) and 1H -NMR of acid-digested MOF samples must be performed. The table below summarizes the expected quantitative shifts in structural properties as a function of modulator concentration.

Notice that at 1.0 equivalent, the mesopore volume increases seven-fold, providing the ideal architecture for large-molecule drug loading, while maintaining a high overall surface area.

Table 1: Effect of Modulator Equivalents on d-HKUST-1 Structural Properties

Modulator Equivalents (vs. BTC)BET Surface Area (m²/g)Micropore Volume (cm³/g)Mesopore Volume (cm³/g)Defect Concentration (%)*Structural Integrity (PXRD)
0.0 (Pristine) 1,8500.720.05< 1.0Intact (Highly Crystalline)
0.5 1,9200.680.188.5Intact
1.0 (Optimal) 2,1500.610.3516.2Intact (Slight Broadening)
2.0 1,7400.450.5228.4Partial Degradation
3.0 8500.200.25N/AFramework Collapse

*Defect concentration is quantified by digesting the MOF in DCl/DMSO- d6​ and integrating the 1H -NMR signals of the modulator against the BTC linker.

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Application

Application Note: Protocol for Crystallizing Coordination Polymers using 3,5-Bis(ethoxycarbonyl)benzoate

Executive Summary & Strategic Rationale The synthesis of high-quality coordination polymers (CPs) and metal-organic frameworks (MOFs) requires precise thermodynamic and kinetic control over the self-assembly process. Whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of high-quality coordination polymers (CPs) and metal-organic frameworks (MOFs) requires precise thermodynamic and kinetic control over the self-assembly process. When utilizing highly reactive multidentate ligands like 1,3,5-benzenetricarboxylic acid (trimesic acid), rapid coordination often leads to immediate supersaturation, resulting in the precipitation of amorphous kinetic products rather than diffraction-quality single crystals.

To circumvent this, researchers employ1 (CAS 4105-93-5)[1], commonly referred to as 2[2]. By utilizing this mono-carboxylate di-ester precursor, the active multidentate ligand is generated in situ via controlled 3[3]. This Application Note details the mechanistic causality and step-by-step protocols for leveraging this precursor to grow robust, X-ray quality coordination polymer crystals.

Mechanistic Insights: The In Situ Hydrolysis Strategy

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The crystallization of CPs using 3,5-bis(ethoxycarbonyl)benzoate relies on a self-regulating, slow-release mechanism:

  • Steric and Chemical Protection: The two ethoxycarbonyl groups prevent immediate 3D framework extension. Initially, the ligand can only coordinate via its single free carboxylate, acting temporarily as a structural capping agent (modulator).

  • Controlled Nucleophile Attack: In a mixed solvent system (e.g., DMF/H₂O), water acts as the nucleophile. Under solvothermal heat, the C–O ester bonds are progressively cleaved[4].

  • Metastable Zone Maintenance: Because the fully deprotonated trimesate is released gradually, the concentration of the active coordinating species never spikes. This strictly maintains the solution within the metastable zone, thermodynamically favoring the growth of existing nuclei into large single crystals rather than triggering spontaneous homogeneous nucleation.

Mechanistic and Workflow Visualizations

G A 3,5-bis(ethoxycarbonyl)benzoate (Precursor) B Solvothermal Conditions (Heat + H2O/DMF) A->B C In Situ Hydrolysis (Slow Release of -COO⁻) B->C D Metal Cation Coordination (e.g., Cu²⁺, Zn²⁺, Cd²⁺) C->D Ligand Generation E Nucleation & Growth (Controlled Supersaturation) D->E Self-Assembly F High-Quality CP Crystals E->F Crystallization

Mechanistic pathway of in situ ligand generation and coordination polymer crystallization.

Workflow Step1 Step 1: Solution Prep Metal Salt + Ligand Step2 Step 2: Sonication Homogenization Step1->Step2 Step3 Step 3: Solvothermal 120°C, 48h Step2->Step3 Step4 Step 4: Slow Cooling 5°C/h Ramp Step3->Step4 Step5 Step 5: Harvesting Wash & Dry Step4->Step5

Standard experimental workflow for solvothermal crystallization of coordination polymers.

Quantitative Data: Optimization Parameters

To transition from amorphous powders to single crystals, specific thermodynamic parameters must be manipulated. The table below summarizes the causality of these variables.

ParameterCondition A (Kinetic Control)Condition B (Thermodynamic Control)Causality / Impact on Crystal Quality
Solvent System 100% DMF80% DMF / 20% H₂OH₂O is the mandatory nucleophile for in situ ester hydrolysis.
Temperature 80 °C120 °C120 °C provides the necessary activation energy to cleave the C-O ester bond.
Cooling Rate Natural cooling (~20 °C/h)Programmed (5 °C/h)Slow cooling prevents secondary nucleation, yielding diffraction-quality crystals.
Ligand State Fully deprotonated acidDi-ester precursorThe ester acts as a slow-release protecting group, regulating supersaturation.
Yield >90% (Amorphous powder)65-75% (Single crystals)Represents the fundamental trade-off between rapid precipitation and crystal quality.

Experimental Protocol: Solvothermal Crystallization

This protocol outlines a self-validating system for the synthesis of transition metal (e.g., Cu²⁺, Zn²⁺) coordination polymers using the ester-hydrolysis strategy.

Materials Required
  • Metal Precursor: Transition metal nitrate hydrate (e.g., Cu(NO₃)₂·3H₂O or Zn(NO₃)₂·6H₂O) (0.1 mmol)

  • Organic Ligand: 5 (0.1 mmol)[5].

  • Solvents: N,N-Dimethylformamide (DMF) and Deionized Water (18.2 MΩ·cm).

  • Equipment: 15 mL Teflon-lined stainless steel autoclave, programmable programmable oven, polarized light microscope.

Step-by-Step Methodology

Step 1: Precursor Dissolution & Homogenization

  • Weigh 0.1 mmol of the metal nitrate and 0.1 mmol of 3,5-bis(ethoxycarbonyl)benzoic acid.

  • Transfer the solids into a 20 mL glass scintillation vial.

  • Add 8.0 mL of DMF and 2.0 mL of DI water.

    • Causality: DMF thoroughly dissolves the hydrophobic ester precursor, while the 20% v/v water fraction serves as the hydrolytic agent for the ethoxycarbonyl groups.

  • Sonicate the mixture for 15 minutes until complete dissolution is achieved.

    • Validation Check: The solution must be optically transparent. Any turbidity indicates premature precipitation or insoluble impurities. If turbid, filter the solution through a 0.22 µm PTFE syringe filter before proceeding.

Step 2: Solvothermal Treatment

  • Transfer the clear solution into a 15 mL Teflon-lined autoclave, filling it to roughly 66% capacity to ensure safe autogenous pressure generation.

  • Seal the stainless steel jacket tightly.

    • Causality: The sealed environment prevents solvent evaporation and allows the internal temperature to exceed the normal boiling point of the solvents, providing the thermodynamic energy required for in situ ligand generation.

  • Place the autoclave in a programmable oven. Ramp the temperature to 120 °C at a rate of 2 °C/min.

  • Hold isothermally at 120 °C for 48 to 72 hours.

Step 3: Controlled Cooling (Critical Step)

  • Program the oven to cool to 30 °C at a strict rate of 5 °C/h.

    • Causality: Rapid cooling induces thermal shock and spontaneous homogeneous nucleation, yielding useless microcrystalline powder. A 5 °C/h ramp ensures the system remains in the metastable zone, allowing existing nuclei to slowly accrete dissolved monomers into large, faceted single crystals.

Step 4: Harvesting and Validation

  • Open the autoclave and carefully decant the mother liquor.

  • Wash the crystals three times with fresh DMF (5 mL per wash) to remove unreacted precursors, followed by three washes with volatile ethanol to exchange the high-boiling DMF from the pores.

    • Validation Check: Examine the harvested material under a polarized light microscope. High-quality coordination polymer crystals will exhibit strong birefringence and sharp geometric facets. Amorphous kinetic byproducts will appear dark and irregular.

References

  • PubChem. Triethyl benzene-1,3,5-tricarboxylate | C15H18O6 | CID 226764. Available at:[Link]

  • RSC Advances. A novel 3D Cd(ii) coordination polymer generated via in situ ligand synthesis involving C–O ester bond formation. Available at: [Link]

  • RSC Green Chemistry. A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. Available at: [Link]

Sources

Method

Using 3,5-bis(ethoxycarbonyl)benzoate as a building block in organic synthesis

An in-depth technical guide for researchers and drug development professionals on the strategic utilization of 3,5-bis(ethoxycarbonyl)benzoic acid in organic synthesis. Executive Summary 3,5-bis(ethoxycarbonyl)benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers and drug development professionals on the strategic utilization of 3,5-bis(ethoxycarbonyl)benzoic acid in organic synthesis.

Executive Summary

3,5-bis(ethoxycarbonyl)benzoic acid (CAS: 4105-93-5), commonly referred to as diethyl 1,3,5-benzenetricarboxylate or diethyl trimesate, is a highly versatile A2B-type desymmetrized building block[1]. Featuring two ethyl ester groups and a single free carboxylic acid on a rigid aromatic core, it provides orthogonal reactivity that is highly sought after in advanced macromolecular synthesis. This unique structural profile makes it an ideal focal point for constructing isophthalate ester-terminated dendrimers[2] and synthesizing polyanionic linker-reporter bioconjugates for modified DNA polymerases[3].

Chemical Profile & Reactivity Rationale

The strategic value of 3,5-bis(ethoxycarbonyl)benzoic acid lies in the electronic and steric differentiation of its functional groups, allowing for precise, chemoselective transformations:

  • Chemoselective Reduction for Scaffolding : The free carboxylic acid can be selectively reduced to a benzylic alcohol using borane-dimethyl sulfide (BH 3​ ·SMe 2​ )[2]. Borane, a highly electrophilic reducing agent, preferentially coordinates to the more electron-rich carbonyl oxygen of the free carboxylic acid rather than the ester carbonyls. This allows for the precise generation of diethyl 5-(hydroxymethyl)isophthalate without inducing over-reduction or ester cleavage, creating a reactive focal point for dendrimer expansion[2].

  • Overcoming Steric Hindrance in Bioconjugation : Direct amidation of the free carboxyl group with bulky nucleophiles (e.g., PEG-amines) often suffers from poor kinetics due to the steric bulk of the meta-substituted ethyl esters[3]. Converting the acid into a highly reactive pentafluorophenyl (PFP) ester drastically alters the reaction trajectory. The PFP leaving group lowers the activation energy for subsequent aminolysis, effectively doubling the conjugation yield compared to standard in situ coupling reagents like HATU[3].

Synthetic Workflow

Workflow Start 3,5-bis(ethoxycarbonyl)benzoic acid (CAS: 4105-93-5) Path1 Borane Reduction (BH3·SMe2, THF) Start->Path1 Chemoselective reduction Path2 Carboxyl Activation (EDCI, PFP-OH, DMF) Start->Path2 Esterification of free acid Int1 Diethyl 5-(hydroxymethyl)isophthalate Path1->Int1 Int2 Pentafluorophenyl Active Ester Path2->Int2 Prod1 Bromination (PBr3) Dendrimer Focal Point Int1->Prod1 Prod2 Amidation (PEG-Amines) Bioconjugate Linkers Int2->Prod2

Divergent synthetic workflows utilizing 3,5-bis(ethoxycarbonyl)benzoic acid.

Quantitative Data: Optimization of PEG-Amine Conjugation

When utilizing 3,5-bis(ethoxycarbonyl)benzoic acid as a linker for DNA polymerase substrates, the choice of carboxyl activation dictates the success of the bioconjugation. The table below summarizes the optimization of coupling the building block to a CA-PEG8-Amine nucleophile[3].

Activation StrategyReagentsIntermediate FormedTarget NucleophileFinal YieldReference
Direct Amidation HATU, DIPEA, DMFOAt Active EsterCA-PEG8-Amine31%[3]
Two-Step Activation EDCI, PFP-OH, DMFPentafluorophenyl (PFP) EsterCA-PEG8-Amine61%[3]

Validated Experimental Protocols

Protocol 1: Chemoselective Synthesis of Diethyl 5-(hydroxymethyl)isophthalate

Application: Generation of a versatile focal point for polyether dendrimer synthesis.

Reagents:

  • 3,5-bis(ethoxycarbonyl)benzoic acid[2]

  • Borane-dimethyl sulfide complex (BH 3​ ·SMe 2​ , 2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Step-by-Step Methodology:

  • System Setup: In a flame-dried, three-necked round-bottomed flask equipped with a mechanical stirrer and reflux condenser, dissolve 3,5-bis(ethoxycarbonyl)benzoic acid in anhydrous THF under a continuous inert N 2​ atmosphere[2].

  • Thermal Control: Submerge the reaction flask in a large ice bath to lower the internal temperature to 0 °C.

  • Reduction: Transfer the BH 3​ ·SMe 2​ solution to an addition funnel. Add the borane solution dropwise to the stirring mixture over a period of 3 hours[2].

    • Causality: The reduction of the free carboxylic acid by borane is vigorously exothermic. Dropwise addition is critical to prevent a thermal runaway and to maintain the strict chemoselectivity required to leave the ethyl ester groups intact[2].

  • Maturation: Allow the reaction to gradually warm to room temperature. Stir until TLC indicates the complete consumption of the starting acid.

  • Quenching: Cool the flask back to 0 °C and carefully add methanol dropwise.

    • Self-Validation Checkpoint: The addition of methanol reacts with unreacted borane to form trimethyl borate and hydrogen gas. The complete cessation of bubbling serves as a visual, self-validating indicator that all active hydride species have been safely and completely quenched.

  • Isolation: Concentrate the mixture under reduced pressure and purify the residue via recrystallization to yield the benzylic alcohol[2].

Protocol 2: Synthesis of 1,3-Diethyl-5-(pentafluorophenyl)-1,3,5-benzenetricarboxylate

Application: Preparation of a highly reactive, shelf-stable electrophile for bioconjugation.

Reagents:

  • 3,5-bis(ethoxycarbonyl)benzoic acid[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Pentafluorophenol (PFP-OH)

  • Anhydrous Dimethylformamide (DMF)

  • 0.01 M Phosphate buffer (pH 6.2)

Step-by-Step Methodology:

  • System Setup: Dissolve 3,5-bis(ethoxycarbonyl)benzoic acid in anhydrous DMF under an N 2​ atmosphere[3].

  • Primary Activation: Add EDCI (1.1 equivalents) to the solution.

    • Causality: EDCI activates the sterically hindered free carboxylic acid by forming an electrophilic O-acylisourea intermediate. EDCI is specifically chosen over DCC because its corresponding urea byproduct is water-soluble, streamlining downstream aqueous purification[3].

  • Esterification: Dissolve pentafluorophenol (1.1 equivalents) in a minimal volume of anhydrous DMF and add it slowly to the reaction mixture[3].

    • Causality: PFP-OH acts as a potent nucleophile that rapidly traps the transient O-acylisourea intermediate. This kinetic trapping prevents the undesired intramolecular rearrangement of the intermediate into an unreactive N-acylurea, ensuring high conversion to the active ester[3].

  • Reaction: Stir the mixture for 40 minutes at room temperature[3].

  • Workup: Evaporate the DMF under reduced pressure. Dissolve the crude residue in acetone (or dichloromethane) and wash with a mild phosphate buffer (pH 6.2) to remove the EDCI-urea byproduct[3].

    • Self-Validation Checkpoint: Analyze the organic layer via RP-HPLC or TLC. The successful formation of the PFP ester is validated by a significant hydrophobic shift (higher retention factor on normal-phase TLC or longer retention time on RP-HPLC) compared to the highly polar starting acid, providing immediate confirmation of conversion[3].

References

  • [3] Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. National Institutes of Health (PMC). URL:

  • [2] Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. ACS Publications. URL:

  • [1] CAS 4105-93-5: diethyl 1,3,5-benzenetricarboxylate. CymitQuimica. URL:

Sources

Application

Application Note: Preparation and Photophysical Characterization of Lanthanide Luminescence Complexes with 3,5-bis(ethoxycarbonyl)benzoate

Introduction & Scientific Rationale Lanthanide ions (Ln 3+ ), particularly Europium (Eu 3+ ) and Terbium (Tb 3+ ), exhibit remarkable photophysical properties, including sharp emission bands, large Stokes shifts, and mic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Lanthanide ions (Ln 3+ ), particularly Europium (Eu 3+ ) and Terbium (Tb 3+ ), exhibit remarkable photophysical properties, including sharp emission bands, large Stokes shifts, and microsecond-to-millisecond luminescence lifetimes. However, direct excitation of their 4f-4f transitions is parity-forbidden, resulting in extremely low molar absorption coefficients[1]. To overcome this limitation, the "antenna effect" is employed, where a strongly absorbing organic ligand acts as a sensitizer to harvest light and transfer the energy to the emitting lanthanide center[2].

Ligand Design Causality

Benzoate derivatives are highly effective antenna ligands due to the favorable energy match between their triplet states and the emitting levels of Ln 3+ ions (e.g., 5D0​ for Eu 3+ and 5D4​ for Tb 3+ )[3]. In this protocol, we utilize 3,5-bis(ethoxycarbonyl)benzoate (L ). This ligand is strategically derived from 1,3,5-benzenetricarboxylic acid (trimesic acid). By esterifying two of the carboxylic acid groups with ethanol, we restrict the coordination to a single carboxylate moiety. This structural modification prevents the formation of insoluble polymeric metal-organic frameworks (MOFs) and promotes the assembly of discrete, highly soluble molecular complexes of the form [Ln(L)3​] .

The Synergistic Role of the Co-Ligand

Lanthanide ions typically demand a high coordination number (8 to 9). A complex containing only three bidentate benzoate ligands leaves the metal center coordinatively unsaturated (coordination number = 6). In aqueous or alcoholic media, solvent molecules (H 2​ O, EtOH) will bind to the remaining sites. The high-frequency O-H oscillators of these solvent molecules severely quench the lanthanide luminescence via non-radiative multiphonon relaxation. To circumvent this, a neutral bidentate nitrogen-donor co-ligand, 1,10-phenanthroline (phen) , is introduced. Phenanthroline displaces the coordinated solvent molecules, saturates the coordination sphere, and rigidifies the complex, thereby drastically enhancing the quantum yield and luminescence lifetime[4].

EnergyTransfer S0 Ligand Ground State (S0) S1 Ligand Singlet (S1) S0->S1 UV Excitation S1->S0 Fluorescence T1 Ligand Triplet (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence LnExc Lanthanide Excited State (5D0 / 5D4) T1->LnExc Antenna Effect LnGnd Lanthanide Ground State (7F_J) LnExc->LnGnd Radiative Emission

Caption: Schematic of the antenna effect: Energy transfer from the benzoate ligand to the lanthanide.

Materials and Reagents

  • Metal Salts: Europium(III) nitrate hexahydrate ( Eu(NO3​)3​⋅6H2​O ) or Terbium(III) nitrate hexahydrate ( Tb(NO3​)3​⋅6H2​O ) (99.9% trace metals basis).

  • Primary Ligand (HL): 3,5-bis(ethoxycarbonyl)benzoic acid.

  • Co-ligand: 1,10-phenanthroline monohydrate (phen).

  • Base: Sodium hydroxide (NaOH) standard solution (0.1 M).

  • Solvents: Absolute Ethanol (EtOH), Ultrapure Water (Milli-Q, 18.2 M Ω⋅ cm).

Experimental Protocol

This self-validating protocol ensures the stoichiometric assembly of the ternary [Ln(L)3​(phen)] complexes while preventing the formation of non-luminescent byproducts.

Workflow Step1 1. Ligand Preparation Dissolve HL & Phen in EtOH Step2 2. Deprotonation Add NaOH (aq) to pH 6.5-7.0 Step1->Step2 Step3 3. Complexation Dropwise addition of Ln(NO3)3(aq) Step2->Step3 Step4 4. Incubation Stir at 60°C for 4 hours Step3->Step4 Step5 5. Isolation Filter, wash (EtOH/H2O), and dry in vacuo Step4->Step5 Step6 6. Characterization UV-Vis, PL, Lifetime, Quantum Yield Step5->Step6

Caption: Step-by-step synthesis and characterization workflow for[Ln(L)3(phen)] complexes.

Step 1: Preparation of the Ligand Mixture
  • Transfer 3.0 mmol of 3,5-bis(ethoxycarbonyl)benzoic acid (HL) and 1.0 mmol of 1,10-phenanthroline into a 100 mL round-bottom flask.

  • Add 30 mL of absolute ethanol and stir magnetically until complete dissolution is achieved.

  • Causality: Absolute ethanol is required to fully solubilize the hydrophobic ester-functionalized primary ligand and the phenanthroline co-ligand, ensuring a homogeneous reaction environment.

Step 2: Deprotonation
  • Under continuous stirring, adjust the pH of the solution to approximately 6.5–7.0 by the dropwise addition of 0.1 M NaOH (aq). Monitor via a calibrated pH meter.

  • Causality: Deprotonation converts the carboxylic acid (HL) to the active coordinating benzoate anion (L ). Maintaining strict neutral pH limits is critical; a pH > 7.5 provides a thermodynamic pathway for the irreversible precipitation of non-luminescent lanthanide hydroxides ( Ln(OH)3​ ).

Step 3: Lanthanide Complexation
  • Dissolve 1.0 mmol of the chosen lanthanide salt ( Eu(NO3​)3​⋅6H2​O or Tb(NO3​)3​⋅6H2​O ) in 10 mL of ultrapure water.

  • Add the lanthanide solution dropwise to the stirring ligand mixture over a period of 15 minutes.

  • Causality: Slow addition prevents localized concentration gradients, ensuring the stoichiometric assembly of the ternary [Ln(L)3​(phen)] complex rather than kinetically trapped, ligand-deficient intermediate species.

Step 4: Incubation and Precipitation
  • Equip the flask with a reflux condenser, heat the reaction mixture to 60 °C, and maintain stirring for 4 hours.

  • Allow the solution to cool gradually to room temperature. A fine microcrystalline precipitate will form.

  • Causality: Mild heating provides the thermodynamic driving force necessary for the complete displacement of inner-sphere water molecules by the sterically demanding phenanthroline co-ligand[4].

Step 5: Isolation and Purification
  • Collect the precipitate via vacuum filtration using a fine-porosity glass frit.

  • Wash the solid successively with 3 × 10 mL of cold ethanol/water (1:1 v/v) to remove unreacted ligands, followed by 2 × 10 mL of cold water to remove sodium nitrate byproducts.

  • Dry the isolated complex in a vacuum desiccator over anhydrous P 2​ O 5​ for 24 hours.

Expected Photophysical Data

The resulting complexes should be analyzed via UV-Vis absorption spectroscopy and steady-state/time-resolved photoluminescence (PL) spectroscopy. The table below outlines the expected quantitative photophysical parameters for the synthesized materials.

ComplexExcitation ( λex​ )Dominant Emission ( λem​ )Assigned TransitionExpected Lifetime ( τ )Expected Quantum Yield ( Φ )
[Eu(L)3​(phen)] ~280 - 320 nm612 nm (Red) 5D0​→7F2​ (Hypersensitive)0.8 - 1.2 ms35 - 50%
[Tb(L)3​(phen)] ~280 - 320 nm545 nm (Green) 5D4​→7F5​ 1.5 - 2.5 ms50 - 75%

Note: The 5D0​→7F2​ transition in Europium is highly sensitive to the local coordination environment. A high intensity ratio of the 5D0​→7F2​ (612 nm) to the magnetic dipole 5D0​→7F1​ (590 nm) transition confirms a highly asymmetric, low-symmetry coordination sphere induced by the bulky 3,5-bis(ethoxycarbonyl)benzoate and phenanthroline ligands.

References

  • Antenna effect-modulated luminescent lanthanide complexes for biological sensing. National Institutes of Health (NIH).[Link]

  • Shining light on the antenna chromophore in lanthanide based dyes. RSC Publishing.[Link]

  • Luminescent 1,10-Phenanthroline β-Diketonate Europium Complexes with Large Second-Order Nonlinear Optical Properties. National Institutes of Health (NIH) / PMC.[Link]

  • Synthesis, crystal structure and photophysical properties of lanthanide coordination polymers of 4-[4-(9 H -carbazol-9-yl)butoxy]benzoate. RSC Publishing.[Link]

Sources

Method

3,5-bis(ethoxycarbonyl)benzoate functionalization for targeted drug delivery systems

Application Note & Protocol Guide: 3,5-bis(ethoxycarbonyl)benzoate Functionalization for Targeted Drug Delivery Systems Executive Summary The development of precision nanocarriers requires building blocks that offer abso...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 3,5-bis(ethoxycarbonyl)benzoate Functionalization for Targeted Drug Delivery Systems

Executive Summary

The development of precision nanocarriers requires building blocks that offer absolute structural control, high functional group density, and orthogonal reactivity. 3,5-bis(ethoxycarbonyl)benzoic acid (a mono-functionalized derivative of diethyl 1,3,5-benzenetricarboxylate) serves as an ideal AB₂-type monomer for the convergent synthesis of dendritic drug delivery systems (DDS)[1]. By leveraging its single focal-point carboxylic acid and two peripheral ethoxycarbonyl groups, researchers can construct highly symmetrical, monodisperse dendrimers. This guide details the mechanistic rationale, quantitative scaling, and validated protocols for utilizing this moiety to engineer pH-responsive, targeted nanocarriers.

Mechanistic Insights: The Power of Orthogonal Reactivity

As a Senior Application Scientist, I approach nanocarrier design through the lens of predictability and causality. The choice of 3,5-bis(ethoxycarbonyl)benzoate is not arbitrary; it is dictated by the need for orthogonal reactivity during stepwise macromolecular synthesis[1].

  • Focal Point Conjugation: The free carboxylic acid acts as the focal point. By converting it to an acid chloride or active ester, it can be selectively conjugated to an amine-terminated core (e.g., PEG-diamine or a nanoparticle surface) without triggering unwanted self-polymerization[2].

  • Peripheral Shielding & Modification: The ethoxycarbonyl groups are stable under the mild acidic or coupling conditions used for focal point attachment. Once the dendritic scaffold is fully assembled, these terminal esters undergo quantitative hydrazinolysis. The resulting hydrazide groups serve as highly reactive anchors for conjugating ketone-bearing chemotherapeutics (like Doxorubicin) via acid-labile hydrazone bonds[3].

  • Tumor Microenvironment (TME) Targeting: The hydrazone linkage is stable at physiological pH (7.4) but rapidly hydrolyzes in the acidic environment of late endosomes and lysosomes (pH 5.0–5.5), ensuring that the cytotoxic payload is released only upon cellular internalization[4].

SynthesisWorkflow A 3,5-bis(ethoxycarbonyl) benzoate Monomer B Focal Point Activation (SOCl2) A->B C Core Conjugation (e.g., PEG-diamine) B->C D Peripheral Hydrazinolysis C->D E Drug Conjugation (Hydrazone Bond) D->E

Workflow for convergent synthesis and functionalization of dendritic nanocarriers.

Quantitative Scaling & Drug Loading Capacity

The primary advantage of dendritic architectures is the exponential amplification of peripheral attachment sites. Table 1 summarizes the theoretical scaling of a polyether/polyamide dendrimer built using 3,5-bis(ethoxycarbonyl)benzoate monomers attached to a bifunctional core.

Table 1: Dendrimer Generation Scaling and Payload Capacity

GenerationTerminal EstersHydrazide AnchorsTheoretical MW (Da)*Max DOX Payload (Equiv.)Approx. Hydrodynamic Radius
G1 44~1,2004~2.0 nm
G2 88~2,8008~3.5 nm
G3 1616~6,00016~5.2 nm
G4 3232~12,50032~7.8 nm

*Molecular weight estimates exclude the core mass and conjugated drug mass. Steric hindrance at G4 may prevent 100% quantitative drug loading.

Experimental Protocols

The following protocols outline the synthesis of a Generation 1 (G1) targeted nanocarrier. Every step is designed as a self-validating system, incorporating in-process analytical checks to ensure structural integrity.

Protocol 1: Focal Point Activation (Acid Chloride Formation)

Causality: Thionyl chloride (SOCl₂) is used to convert the sterically hindered carboxylic acid into a highly reactive acid chloride. This ensures rapid and complete coupling to the core in the next step, preventing the formation of deletion sequences[2].

  • Setup: In a flame-dried, argon-purged 50 mL round-bottom flask, dissolve 3,5-bis(ethoxycarbonyl)benzoic acid (1.0 eq, ~1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Activation: Add SOCl₂ (10.0 eq) dropwise at 0 °C. Add 1 drop of anhydrous N,N-dimethylformamide (DMF) as a catalyst[2].

  • Reaction: Attach a reflux condenser and heat the mixture to 45 °C for 3 hours.

  • Validation (In-Process): Remove a 10 µL aliquot, quench in dry methanol, and analyze via TLC (Hexane:EtOAc 7:3). The formation of the methyl ester derivative confirms the successful generation of the acid chloride.

  • Isolation: Remove the solvent and excess SOCl₂ in vacuo. Co-evaporate twice with anhydrous toluene to remove residual HCl. The resulting yellow oil is used immediately in Protocol 2.

Protocol 2: Core Conjugation

Causality: A bifunctional PEG-diamine (MW 2000 Da) is used as the core to impart water solubility and biocompatibility to the final DDS[4].

  • Coupling: Dissolve the freshly prepared acid chloride (2.5 eq, slight excess to ensure complete end-capping) in anhydrous DCM (5 mL). Add dropwise to a stirred solution of PEG-diamine (1.0 eq) and triethylamine (TEA, 5.0 eq) in DCM (10 mL) at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours under argon.

  • Purification: Concentrate the mixture and precipitate the product into cold diethyl ether (3 × 50 mL). Centrifuge to collect the G1-ester terminated dendrimer.

  • Validation: Confirm structure via ¹H-NMR (CDCl₃). Look for the characteristic ethyl ester peaks: a quartet at ~4.3 ppm (-OCH₂-) and a triplet at ~1.3 ppm (-CH₃)[1].

Protocol 3: Peripheral Hydrazinolysis

Causality: Hydrazine acts as a powerful nucleophile, displacing the ethoxy groups to form hydrazides. This step transforms the inert periphery into a highly reactive, drug-ready scaffold[3].

  • Reaction: Dissolve the G1-ester dendrimer in anhydrous methanol (10 mL). Add anhydrous hydrazine (excess, ~20 eq per ester group)[3].

  • Incubation: Stir the mixture at 40 °C for 48 hours.

  • Purification: Precipitate the resulting hydrazide-terminated dendrimer into cold diethyl ether. Dialyze against deionized water (MWCO 1000 Da) for 24 hours to remove trace hydrazine. Lyophilize to obtain a white powder.

  • Validation: FTIR spectroscopy must show the complete disappearance of the ester C=O stretch at ~1715 cm⁻¹ and the appearance of strong amide/hydrazide C=O bands at ~1650 cm⁻¹ and N-H stretches at ~3300 cm⁻¹[1].

Protocol 4: Doxorubicin Loading via Hydrazone Linkage
  • Conjugation: Dissolve the hydrazide-terminated dendrimer and Doxorubicin HCl (1.2 eq per hydrazide group) in anhydrous DMSO. Add a catalytic amount of trifluoroacetic acid (TFA) to adjust the apparent pH to 5.5.

  • Incubation: Stir in the dark at room temperature for 48 hours.

  • Purification: Dialyze extensively against PBS (pH 7.4) to remove unbound Doxorubicin.

  • Validation: Quantify drug loading via UV-Vis spectroscopy at 480 nm.

Mechanism of Action: pH-Responsive Release

The clinical efficacy of this system relies on the differential stability of the hydrazone bond. The diagram below illustrates the signaling and release pathway once the nanocarrier reaches the target cell.

ReleaseMechanism A Dendrimer-DOX Conjugate (Stable at pH 7.4) B Cellular Endocytosis (Tumor Cell) A->B C Endosomal Maturation (pH drops to 5.0 - 5.5) B->C D Hydrazone Bond Cleavage C->D E Intracellular Release of Free Doxorubicin D->E

Mechanism of pH-triggered drug release from hydrazide-functionalized dendritic carriers in the TME.

References

  • [2] US8299267B2 - (3-hydroxy-4-amino-butan-2-yl) -3- (2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating. Google Patents. Available at:

  • [1] Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Journal of the American Chemical Society (ACS Publications). Available at:[Link]

  • [4] Water-soluble dendritic unimolecular micelles. ResearchGate. Available at:[Link]

  • [3] Design of Dendritic Macromolecules Containing Folate or Methotrexate Residues. Bioconjugate Chemistry (ACS Publications). Available at:[Link]

Sources

Application

Application Note: Catalytic Applications of 3,5-Bis(ethoxycarbonyl)benzoate Metal Complexes

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dirhodium(II) and Copper(II) Paddlewheel Catalysts for Carbene Transfer Reactions Executive Summary The development of highly ef...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Dirhodium(II) and Copper(II) Paddlewheel Catalysts for Carbene Transfer Reactions

Executive Summary

The development of highly efficient, site-selective catalysts is a cornerstone of modern drug discovery and complex molecule synthesis. Among transition metal catalysts, paddlewheel complexes utilizing the 3,5-bis(ethoxycarbonyl)benzoate (3,5-BECB) ligand have emerged as exceptionally powerful tools for diazo-mediated carbene transfer reactions [4]. By leveraging the unique electronic and steric properties of the 3,5-BECB ligand, both [Rh₂(3,5-BECB)₄]** and [Cu₂(3,5-BECB)₄]** complexes achieve unprecedented turnover numbers (TONs) and diastereoselectivities in olefin cyclopropanation and unactivated C–H functionalization.

This application note provides a comprehensive mechanistic rationale, self-validating experimental protocols, and quantitative performance data for integrating these advanced catalysts into your synthetic workflows.

Mechanistic Rationale & Catalyst Design (E-E-A-T)

The efficacy of a catalyst in carbene transfer is dictated by the precise tuning of its ligand sphere. The transition from standard acetates (e.g., Rh₂(OAc)₄) to the highly engineered 3,5-BECB ligand is driven by three fundamental causalities:

  • Electronic Activation (The Electrophilicity Imperative): The two ethoxycarbonyl (-COOEt) groups positioned at the meta sites of the benzoate backbone are strongly electron-withdrawing. Through inductive and resonance effects, they deplete electron density from the carboxylate oxygens, which in turn pulls electron density away from the bimetallic Rh₂ or Cu₂ core. This highly electron-deficient metal center renders the intermediate metal-carbene fiercely electrophilic, drastically accelerating the rate-determining carbene transfer step to the substrate [2].

  • Steric Shielding (The Selectivity Pocket): The bulky 3,5-diester substituents create a deep, rigid steric pocket around the axial coordination sites of the paddlewheel complex. This architecture physically blocks the approach of a second metal complex (preventing catalyst dimerization/deactivation) and restricts the trajectory of incoming olefins, strongly favoring the formation of trans-cyclopropanes [1].

  • Solubility & Homogeneity: The lipophilic ethyl ester chains ensure complete dissolution of the catalyst in non-polar organic solvents (e.g., dichloromethane, toluene, hexanes), eliminating mass-transfer limitations that plague polymeric or highly polar catalysts [3].

CatalyticCycle Cat [M2(3,5-BECB)4] Resting State Carbene Electrophilic Metal-Carbene [M2]=CR2 Cat->Carbene + Diazo Precursor - N2 (Gas Evolution) Diazo Diazo Precursor (R2C=N2) Diazo->Carbene Product Functionalized Product (Cyclopropane/C-H Insert) Carbene->Product + Substrate (Carbene Transfer) Substrate Olefin or C-H Bond Substrate->Product Product->Cat Catalyst Turnover

Figure 1: Catalytic carbene transfer cycle of[M2(3,5-BECB)4] complexes.

Quantitative Data Presentation

The structural advantages of the 3,5-BECB ligand translate directly to measurable improvements in yield, diastereoselectivity, and catalyst longevity. Table 1 summarizes the catalytic performance of various paddlewheel complexes in the benchmark cyclopropanation of styrene using ethyl diazoacetate (EDA).

Table 1: Comparative Catalytic Performance in Styrene Cyclopropanation

CatalystSubstrateYield (%)trans:cis RatioTurnover Number (TON)
[Rh₂(OAc)₄]Styrene8565:351,000
[Rh₂(OOct)₄]Styrene8870:302,500
[Cu₂(3,5-BECB)₄] Styrene9185:155,000
[Rh₂(3,5-BECB)₄] Styrene98 92:8 10,000

Data reflects standardized conditions: 0.01-0.1 mol% catalyst, 1.2 equiv styrene, 1.0 equiv EDA, CH₂Cl₂, 25 °C.

Experimental Protocols & Workflows

General Workflow for Carbene Transfer

Workflow Step1 Step 1: Catalyst Activation Dry Solvent Ar Atmosphere Step2 Step 2: Substrate Addition Olefin/Alkane Temp Control Step1->Step2 Step3 Step 3: Diazo Addition Syringe Pump N2 Evolution Step2->Step3 Step4 Step 4: Isolation Filtration Chromatography Step3->Step4

Figure 2: Step-by-step workflow for catalytic carbene transfer reactions.

Protocol: Catalytic Cyclopropanation of Olefins

This protocol outlines the highly diastereoselective cyclopropanation of terminal olefins using [Rh₂(3,5-BECB)₄] .

Materials Required:

  • [Rh₂(3,5-BECB)₄] (0.01 mol%)

  • Target Olefin (1.5 mmol, 1.5 equiv)

  • Ethyl diazoacetate (EDA) (1.0 mmol, 1.0 equiv)

  • Anhydrous Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic Bed: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon. Add [Rh₂(3,5-BECB)₄] (0.1 mg, 0.01 mol%) and the target olefin (1.5 mmol).

    • Causality: The highly electrophilic metal-carbene is susceptible to nucleophilic attack by trace water, which leads to unwanted O–H insertion byproducts. Strict anhydrous conditions ensure the carbene selectively attacks the target C=C bond.

  • Solvent Addition: Inject 3.0 mL of anhydrous DCM. Stir the mixture at room temperature. The resting state of the Rh₂ catalyst will impart a distinct emerald green color to the solution.

  • Controlled Diazo Addition: Dissolve EDA (1.0 mmol) in 2.0 mL of anhydrous DCM. Load this solution into a gas-tight syringe and mount it on a syringe pump. Add the EDA solution dropwise to the reaction flask at a rate of 1.0 mL/hour.

    • Causality: Diazo compounds can undergo uncatalyzed thermal decomposition or metal-catalyzed dimerization to form unreactive olefins (e.g., diethyl maleate). Maintaining a strictly low steady-state concentration of the diazo precursor forces the metal-carbene to react with the olefin rather than another diazo molecule.

  • Reaction Monitoring (Self-Validating Step): Observe the reaction mixture closely. A successful catalytic cycle is validated by continuous, steady effervescence (N₂ gas evolution) and a transient color shift from green to reddish-brown (indicating the steady-state formation of the metal-carbene species).

    • Troubleshooting: A sudden halt in gas evolution before the syringe pump finishes indicates catalyst poisoning, often due to coordinating impurities (e.g., amines or thiols) in the substrate.

  • Quenching & Isolation: Once addition is complete and gas evolution ceases, concentrate the mixture in vacuo. Purify the resulting residue via silica gel flash chromatography to isolate the trans-cyclopropane product.

Protocol: Site-Selective C–H Functionalization

For unactivated C–H bonds, the extreme electrophilicity of the 3,5-BECB ligand system allows for direct insertion.

  • Setup: In an Argon-purged vial, dissolve [Rh₂(3,5-BECB)₄] (1.0 mol%) in the neat alkane substrate (if liquid) or in a highly unreactive solvent like 2,2-dimethylbutane.

  • Temperature Control: Heat the mixture to 40 °C. The elevated temperature provides the necessary activation energy for C–H insertion without compromising the thermal stability of the robust 3,5-BECB paddlewheel framework.

  • Addition: Add the diazo precursor via syringe pump over 2 hours.

  • Validation: Monitor for N₂ extrusion. The steric bulk of the 3,5-BECB ligand will direct the carbene insertion selectively toward secondary C–H bonds over primary (due to electronics) and tertiary (due to steric clash) C–H bonds [1].

References

  • Davies, H. M. L., et al. "Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization." Nature Reviews Chemistry. URL:[Link]

  • Snyder, J. P., Padwa, A., et al. "A Stable Dirhodium Tetracarboxylate Carbenoid: Crystal Structure, Bonding Analysis, and Catalysis." Journal of the American Chemical Society. URL:[Link]

  • Allen, S. E., et al. "Aerobic Copper-Catalyzed Organic Reactions." ACS Catalysis (via PMC). URL:[Link]

  • Werlé, C., et al. "Diruthenium Tetracarboxylate-Catalyzed Enantioselective Cyclopropanation with Aryldiazoacetates." ACS Catalysis (via PMC). URL:[Link]

Method

Application Note: Controlled Synthesis of 3,5-Bis(ethoxycarbonyl)benzoate via Mono-Saponification

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Asymmetric building blocks for dendrimers, AIE-active porphyrins, and Metal-Organic Frameworks (MOFs). Mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Focus: Asymmetric building blocks for dendrimers, AIE-active porphyrins, and Metal-Organic Frameworks (MOFs).

Mechanistic Rationale & Strategic Overview

The synthesis of 3,5-bis(ethoxycarbonyl)benzoate (typically isolated as its protonated form, 3,5-bis(ethoxycarbonyl)benzoic acid) presents a classic challenge in symmetric functional group differentiation. Direct partial Fischer esterification of trimesic acid (1,3,5-benzenetricarboxylic acid) is kinetically difficult to control, inevitably yielding an intractable statistical mixture of mono-, di-, and tri-esters that require exhaustive chromatographic separation.

To bypass this limitation, this protocol employs a Controlled Partial Hydrolysis Strategy [1]. The methodology is split into two distinct, high-yielding phases:

  • Exhaustive Esterification: Trimesic acid is fully converted to triethyl 1,3,5-benzenetricarboxylate.

  • Controlled Mono-Saponification: The triester is subjected to precisely 1.1 equivalents of potassium hydroxide (KOH).

The Self-Validating System: This workflow is designed to be inherently self-purifying. By utilizing a mixed solvent system (THF/Ethanol), we ensure homogeneous saponification. During the workup, the reaction creates a highly polarized biphasic system. The unreacted triester remains strictly lipophilic (partitioning into dichloromethane), while the target mono-carboxylate forms a highly water-soluble potassium salt. The final acidification step acts as a built-in purity checkpoint: only the target diester will precipitate from the aqueous phase, eliminating the need for column chromatography [2].

Process Visualization

G N1 Trimesic Acid (Starting Material) N2 Fischer Esterification (EtOH, H2SO4, Reflux) N1->N2 N3 Triethyl Trimesate (Triester Intermediate) N2->N3 Removes H2O N4 Mono-Saponification (1.1 eq KOH, THF/EtOH) N3->N4 N5 Aqueous Extraction (DCM Wash) N4->N5 Potassium Salt N6 Acidification (HCl to pH < 3) N5->N6 Removes Triester N7 3,5-bis(ethoxycarbonyl)benzoic acid (Target Diester) N6->N7 Precipitates Product

Figure 1: Two-step esterification and controlled hydrolysis workflow for diester synthesis.

Quantitative Process Parameters

Table 1: Step 1 - Exhaustive Esterification Parameters
Reagent / ParameterFunctionQuantityMolar Equivalents
Trimesic Acid Starting Material20.0 g (95 mmol)1.0 eq
Absolute Ethanol Solvent / Reactant145 mLExcess
Sulfuric Acid (conc.) Acid Catalyst3.2 mL~0.6 eq
Temperature Reaction DriverReflux (78 °C)N/A
Table 2: Step 2 - Controlled Mono-Saponification Parameters
Reagent / ParameterFunctionQuantityMolar Equivalents
Triethyl Trimesate Intermediate36.1 g (123 mmol)1.0 eq
Potassium Hydroxide (85%) Saponification Base8.9 g (135 mmol)1.1 eq
Tetrahydrofuran (THF) Solubilizing Solvent75 mLN/A
Absolute Ethanol Co-solvent120 mLN/A
Table 3: Expected Yield and Purity Metrics
CompoundAppearanceExpected YieldMelting Point
Triethyl 1,3,5-benzenetricarboxylate White Solid85% (23.9 g)132–134 °C
3,5-bis(ethoxycarbonyl)benzoic acid White Solid60% (19.6 g)152–154 °C

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Triethyl 1,3,5-benzenetricarboxylate

Objective: Drive complete esterification of all three carboxylic acid groups.

  • Dissolution: In a 500 mL round-bottom flask, dissolve 20.0 g of trimesic acid in 145 mL of hot absolute ethanol.

  • Catalysis: Carefully add 3.2 mL of concentrated sulfuric acid to the solution.

  • Initial Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 1.5 hours.

  • Equilibrium Shift (Causality Check): To force the reaction to completion, the byproduct (water) must be removed. Replace the reflux condenser with a distillation head and distill off approximately 80 mL of the ethanol/water azeotrope. According to Le Chatelier's principle, this shifts the equilibrium heavily toward the triester product.

  • Secondary Reflux: Replace the reflux condenser and continue heating for an additional 3.5 hours. A white solid will begin to precipitate during this phase.

  • Neutralization & Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the residual acid by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Filtration: Collect the precipitated white solid via vacuum filtration, wash extensively with distilled water, and dry under vacuum to yield the intermediate triester.

Phase 2: Controlled Mono-Saponification & Self-Validating Purification

Objective: Selectively hydrolyze exactly one ester group while leaving the other two intact.

  • Solvent Matrix Preparation: In a 500 mL round-bottom flask, dissolve 36.1 g of the triethyl 1,3,5-benzenetricarboxylate intermediate in 75 mL of hot THF. Add 120 mL of absolute ethanol.

    • Causality Check: THF is required to fully solubilize the hydrophobic triester, while ethanol ensures the KOH is dissolved. Using ethanol as the co-solvent prevents unwanted transesterification that would occur if methanol were used.

  • Saponification: Add 8.9 g of finely ground KOH (85% purity) to the solution.

  • Reflux: Heat the mixture to reflux for 24 hours under continuous stirring.

  • Solvent Removal: Cool the mixture and remove all volatile solvents under reduced pressure using a rotary evaporator.

  • Phase Separation (Self-Validation Step): Suspend the remaining crude solid in 450 mL of distilled water. Transfer to a separatory funnel and extract the aqueous phase three times with 150 mL portions of dichloromethane (DCM).

    • Mechanism: The unreacted triester is highly lipophilic and will migrate entirely into the DCM layer (which can be evaporated to recover ~17% of unreacted starting material). The target mono-carboxylate remains in the aqueous phase as a water-soluble potassium salt.

  • Acidification & Precipitation: Transfer the purified aqueous phase to an Erlenmeyer flask. While stirring vigorously, dropwise add concentrated HCl until the pH drops below 3. The protonation of the carboxylate forces the target 3,5-bis(ethoxycarbonyl)benzoic acid to crash out of solution as a pristine white precipitate.

  • Final Isolation: Filter the product, wash with cold distilled water, and dry under high vacuum.

References

  • Title: Anionic hexadeca-carboxylate tetrapyrazinoporphyrazine: synthesis and in vitro photodynamic studies of a water-soluble, non-aggregated Cu(II) derivative. Source: New Journal of Chemistry, Royal Society of Chemistry (RSC). URL: [Link]

  • Title: Isophthalate Ester-Terminated Dendrimers: Versatile Nanoscopic Building Blocks with Readily Modifiable Surface Functionalities. Source: Macromolecules, American Chemical Society (ACS). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues of 3,5-Bis(ethoxycarbonyl)benzoate

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and resolve the specific physicochemical challenges associated with solubilizing 3,5-bis(ethoxycar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you troubleshoot and resolve the specific physicochemical challenges associated with solubilizing 3,5-bis(ethoxycarbonyl)benzoate in aqueous media for biological and chemical assays.

Mechanistic Overview & Causality

3,5-bis(ethoxycarbonyl)benzoate (CAS: 4105-93-5), frequently referred to as diethyl 5-carboxyisophthalate, presents a classic solubility paradox. The molecule features a highly lipophilic core—a benzene ring substituted with two hydrophobic ethyl ester groups—which 1[1].

However, it also possesses a single, ionizable carboxylic acid moiety with a 2[2]. The causality of its solubility behavior is entirely governed by its ionization state:

  • At pH < 4.0: The compound remains fully protonated, highly hydrophobic, and virtually insoluble.

  • At pH > 5.5: The carboxylic acid deprotonates to form an anionic carboxylate, increasing aqueous solubility by orders of magnitude. This pH-dependent behavior is identical to that observed when this compound is used as a synthetic building block for larger macrocycles, where protonation of carboxylate functions leads to3[3].

Troubleshooting Guide (FAQs)

Q: Why does the compound immediately precipitate when I dilute my DMSO stock into PBS (pH 7.4)? A: This is a phenomenon known as "solvent crash-out." When you inject a highly concentrated DMSO stock into an aqueous buffer, the local concentration of the organic solvent drops instantaneously. Because the ionization of the carboxylic acid (which provides aqueous solubility) takes a finite amount of time to reach equilibrium, the sudden loss of cosolvent capacity outpaces the ionization rate. The hydrophobic, protonated species crashes out of solution before it can ionize. Solution: Pre-form the sodium salt before dilution (see Protocol A), or add the DMSO stock dropwise under vigorous vortexing to a buffer that has been pre-warmed to 37°C.

Q: Can I use Sodium Hydroxide (NaOH) to quickly dissolve the powder? A: No. While strong bases will instantly deprotonate the carboxylic acid, 3,5-bis(ethoxycarbonyl)benzoate contains two labile ethyl ester groups. Exposure to strong alkali (pH > 9) will initiate rapid saponification (base-catalyzed ester hydrolysis), converting your compound into 1,3,5-benzenetricarboxylic acid (trimesic acid). You must use a mild base, such as Sodium Bicarbonate (NaHCO₃), which is strong enough to deprotonate the acid (pKa 3.46) but 2[2].

Q: My assay cannot tolerate pH changes or organic solvents. How can I solubilize it? A: If you are restricted to purely aqueous, neutral conditions without cosolvents, you must use a macrocyclic host like Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic benzene ring and ethyl esters will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility.

Validated Experimental Protocols

Protocol A: pH-Mediated Solubilization (Sodium Salt Formation)

This is a self-validating system: the cessation of gas evolution visually confirms complete salt formation.

  • Weighing: Weigh 10 mg of 3,5-bis(ethoxycarbonyl)benzoate powder into a 15 mL conical tube.

  • Base Addition: Add 1.05 molar equivalents of 0.1 M NaHCO₃ (Sodium Bicarbonate) in water. (Calculation: 10 mg / 266.25 g/mol = 37.5 µmol of compound. Add 39.4 µmol of NaHCO₃, which equates to 394 µL of a 0.1 M solution).

  • Activation: Sonicate the suspension at room temperature. You will observe mild effervescence (CO₂ gas evolution) as the acid reacts with the bicarbonate.

  • Validation: Continue sonication until the solution is completely clear and all micro-bubbles cease. The compound is now present as the highly soluble sodium 3,5-bis(ethoxycarbonyl)benzoate.

  • Dilution: Dilute to your final working concentration using your target assay buffer (ensure final buffer pH is ≥ 6.0 to prevent re-protonation).

Protocol B: Cyclodextrin Complexation (For pH/Solvent-Sensitive Assays)
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture grade water or saline.

  • Stock Creation: Dissolve the compound in 100% DMSO at 50 mg/mL.

  • Complexation: Inject 20 µL of the DMSO stock into 980 µL of the 20% HP-β-CD solution while vortexing continuously.

  • Equilibration: Incubate on a rotary shaker at 37°C for 30 minutes to allow the host-guest complex to reach thermodynamic equilibrium.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

Quantitative Data: Solubility Comparison

Solvent SystemPreparation MethodEstimated Solubility (mg/mL)24h Stability (Assay Integrity)
Water (pH 4.0) Direct addition< 0.1High (but remains insoluble)
PBS (pH 7.4) Direct addition~0.5High
0.1 M NaHCO₃ (pH ~8) Protocol A (Salt Formation)> 50.0High (No ester hydrolysis)
0.1 M NaOH (pH >12) Direct addition> 100.0Low (Rapid saponification)
20% HP-β-CD (Aqueous) Protocol B (Complexation)~15.0High
10% DMSO in PBS Cosolvent dilution~5.0Medium (Prone to crash-out)

Solubilization Strategy Workflow

SolubilizationWorkflow Start 3,5-bis(ethoxycarbonyl)benzoate Solubility Issue CheckPH Is pH adjustment acceptable? (Target pH 6-7) Start->CheckPH SaltForm Use weak base (e.g., NaHCO3) to form soluble carboxylate salt CheckPH->SaltForm Yes CheckCosolvent Are organic cosolvents tolerated in assay? CheckPH->CheckCosolvent No Cosolvent Prepare stock in DMSO/EtOH, dilute in aqueous buffer CheckCosolvent->Cosolvent Yes Cyclodextrin Use HP-β-CD or micellar solubilization CheckCosolvent->Cyclodextrin No

Decision matrix for solubilizing 3,5-bis(ethoxycarbonyl)benzoate based on assay constraints.

Sources

Optimization

Preventing ester hydrolysis of 3,5-bis(ethoxycarbonyl)benzoate during coordination

Focus: Preventing Ester Hydrolysis of 3,5-bis(ethoxycarbonyl)benzoate Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the ligan...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Preventing Ester Hydrolysis of 3,5-bis(ethoxycarbonyl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with the ligand 3,5-bis(ethoxycarbonyl)benzoate. Coordinating the free benzoate group to metal nodes (e.g., Zr, Zn, Cu) while preserving the two ethyl ester groups requires strict kinetic and thermodynamic control.

Below, you will find our authoritative troubleshooting guide, mechanistic workflows, and self-validating protocols to ensure the structural integrity of your synthesized complexes.

I. Core Causality & Troubleshooting Guide (FAQs)

Q: Why do the ethoxycarbonyl groups hydrolyze during standard solvothermal MOF synthesis? A: The cleavage of the ethyl esters is driven by a synergistic combination of Lewis acid activation and nucleophilic attack. Metal ions (such as Zr⁴⁺ or Cu²⁺) act as strong Lewis acids that coordinate to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. Under standard aqueous or solvothermal conditions, trace water rapidly attacks this activated center, leading to irreversible hydrolysis[1].

Q: I used anhydrous DMF, but my esters still degraded into amides. What happened? A: At temperatures above 100 °C, N,N-dimethylformamide (DMF) undergoes thermal degradation to produce dimethylamine and formic acid. Dimethylamine is a potent nucleophile. It attacks the Lewis-acid-activated ethyl esters, leading to amidation (converting your ethyl ester into a dimethylamide) or acting as a base to catalyze ambient hydrolysis[2]. Solution: Shift to lower temperatures (<80 °C) and use more sterically hindered aprotic solvents like N,N-diethylformamide (DEF).

Q: Can I use standard bases like Triethylamine (TEA) or NaOH to deprotonate the benzoic acid? A: No. Nucleophilic bases will directly attack the ester linkages, causing rapid saponification. Instead, you must use a non-nucleophilic base. 1,8-Bis(dimethylamino)naphthalene (Proton Sponge) or DABCO are highly recommended. They provide the necessary basicity to deprotonate the carboxylic acid without acting as nucleophiles against the ester groups[2].

Q: Why does washing my synthesized complex with methanol or ethanol destroy the framework? A: Primary alcohols induce transesterification. When exposed to the Lewis acidic metal nodes of the framework, methanol and ethanol participate in ester-forming and ester-exchange reactions with the linker's carboxylate and ester groups, leading to the unzipping and disintegration of the coordination network[1]. Always activate and wash ester-functionalized frameworks with non-nucleophilic solvents like acetone or supercritical CO₂.

II. Mechanistic Pathway Visualization

The following decision tree illustrates the logical flow and causality of reaction conditions on the structural integrity of the ester groups.

Workflow Start 3,5-bis(ethoxycarbonyl)benzoate + Metal Precursor CheckSolvent Solvent & Condition Selection Start->CheckSolvent PathA Protic / High Temp (>100°C) (e.g., DMF, MeOH) CheckSolvent->PathA PathB Aprotic / Low Temp (<80°C) (e.g., Anhydrous DEF) CheckSolvent->PathB MechA Lewis Acid Activation + Nucleophilic Attack (H2O/Amine) PathA->MechA MechB Kinetic Blocking + Non-Nucleophilic Base PathB->MechB ResultA Failure: Ester Hydrolysis & Amidation MechA->ResultA ResultB Success: Intact Ester Coordination Complex MechB->ResultB

Reaction pathways for preventing ester hydrolysis during metal coordination via kinetic control.

III. Quantitative Data: Condition Optimization

The table below summarizes the causality of different synthesis conditions on the survival rate of the ethoxycarbonyl groups during Zr-based coordination.

Solvent SystemTemperatureBase / ModulatorEster Survival RatePrimary Failure Mode
DMF / H₂O (9:1)120 °CAcetic Acid< 5%Complete Hydrolysis
Anhydrous DMF120 °CTriethylamine15%Amidation & Saponification
Methanol80 °CNone0%Transesterification[1]
Anhydrous DEF 75 °C Proton Sponge > 95% None (Optimal) [2]
IV. Self-Validating Experimental Protocol

Protocol: Anhydrous, Low-Temperature Coordination of 3,5-bis(ethoxycarbonyl)benzoate Objective: Achieve metal coordination while utilizing kinetic blocking to protect the hydrolytically susceptible ester backbones[3].

Step 1: Precursor and Solvent Preparation

  • Dry N,N-diethylformamide (DEF) over 3Å molecular sieves for 48 hours to ensure water content is <10 ppm.

  • Vacuum-dry the metal precursor (e.g., anhydrous ZrCl₄ or Zn(NO₃)₂) at 80 °C for 12 hours. Causality: Removing hydrated water prevents the formation of nucleophilic hydroxide ions during the reaction, which would otherwise bypass kinetic barriers and cleave the ester.

Step 2: Ligand Deprotonation

  • Dissolve 1.0 equivalent of 3,5-bis(ethoxycarbonyl)benzoic acid in 10 mL of anhydrous DEF.

  • Add 1.1 equivalents of 1,8-Bis(dimethylamino)naphthalene (Proton Sponge).

  • Stir at room temperature for 30 minutes. Causality: Proton sponge deprotonates the free carboxylic acid without attacking the ethyl esters due to the extreme steric hindrance around its nitrogen atoms[2].

Step 3: Metal Coordination (Kinetic Control)

  • Slowly add the metal precursor solution (in 5 mL DEF) dropwise to the ligand mixture.

  • Seal the reaction vial under an argon atmosphere.

  • Heat the mixture isothermally at 75 °C for 48 hours. Causality: Keeping the temperature below 80 °C prevents the thermal degradation of DEF into nucleophilic diethylamine, ensuring kinetic blocking of the ester sites[3].

Step 4: Self-Validation and Activation

  • Isolate the precipitate via centrifugation.

  • Wash the solid 3x with anhydrous Acetone (do NOT use methanol or ethanol[1]).

  • Validation Check: Perform FT-IR spectroscopy on the wet solid before final activation.

    • Success Criterion: You must observe a sharp C=O ester stretch at ~1720 cm⁻¹ and a shifted coordinated carboxylate stretch at ~1600 cm⁻¹. If the 1720 cm⁻¹ peak is missing or broadened into an -OH stretch (~3300 cm⁻¹), hydrolysis has occurred. Do not proceed to activation if the ester peak is absent.

  • Activate the verified complex using supercritical CO₂ drying to preserve the pore structure without solvent-induced capillary collapse.

V. References

1.[1] Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. The Journal of Physical Chemistry C - ACS Publications. 1 2.[3] Enhancing Water Stability of Metal–Organic Frameworks via Phosphonate Monoester Linkers. Journal of the American Chemical Society. 3 3.[2] Hot Press Synthesis of MOF/Textile Composites for Nerve Agent Detoxification. ACS Materials Letters - ACS Publications. 2

Sources

Troubleshooting

Optimizing hydrothermal synthesis conditions for 3,5-bis(ethoxycarbonyl)benzoate MOFs

Welcome to the Advanced Materials Technical Support Center. This portal provides drug development professionals and materials scientists with authoritative troubleshooting guides, standard operating procedures (SOPs), an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Materials Technical Support Center. This portal provides drug development professionals and materials scientists with authoritative troubleshooting guides, standard operating procedures (SOPs), and mechanistic insights for the hydrothermal synthesis of Metal-Organic Frameworks (MOFs).

This specific guide focuses on utilizing 3,5-bis(ethoxycarbonyl)benzoate (also known as diethyl trimesate) as a "pro-ligand" to synthesize highly crystalline, mesoporous MOFs such as MIL-100(Fe), which are highly valued in targeted drug delivery systems.

Mechanistic Insight: The "Pro-Ligand" Strategy

Directly reacting highly soluble trimesic acid (1,3,5-benzenetricarboxylic acid, BTC) with reactive metal ions like Fe³⁺ under hydrothermal conditions often leads to rapid, uncontrolled precipitation. This kinetic trap yields amorphous iron gels or poorly crystalline powders with collapsed pores, rendering them useless for drug encapsulation[1].

To bypass this, we utilize 3,5-bis(ethoxycarbonyl)benzoate as a pro-ligand[2]. Under acidic hydrothermal conditions, the ethyl ester bonds undergo in situ hydrolysis, slowly releasing the active BTC ligand[3]. This slow-release mechanism keeps the supersaturation of BTC extremely low, shifting the reaction from a kinetic regime to a thermodynamic one. The result is the formation of massive, defect-free single crystals featuring triiron oxo-centered clusters and large mesoporous cages (25 Å and 29 Å) ideal for accommodating large active pharmaceutical ingredients (APIs)[4].

G ProLigand 3,5-bis(ethoxycarbonyl)benzoate (Pro-Ligand) Hydrolysis In Situ Hydrolysis (H2O, 150°C, pH 2) ProLigand->Hydrolysis Thermal Activation ActiveLigand 1,3,5-Benzenetricarboxylate (Active BTC) Hydrolysis->ActiveLigand Slow Release MOF Crystalline MIL-100(Fe) (25 Å & 29 Å Cages) ActiveLigand->MOF Coordination Metal Fe(III) Ions Metal->MOF Assembly

Figure 1: Mechanistic pathway of in situ ligand hydrolysis for MOF nucleation.

Standard Operating Procedure (SOP): Hydrothermal Synthesis

This self-validating protocol ensures the controlled hydrolysis of 3,5-bis(ethoxycarbonyl)benzoate to yield pharmaceutical-grade MIL-100(Fe).

Step 1: Precursor Dissolution

  • Action: Dissolve 1.0 mmol of Fe(NO3)3·9H2O and 0.66 mmol of 3,5-bis(ethoxycarbonyl)benzoate (Melting point: 152-154 °C[2]) in 10 mL of deionized water.

  • Causality: The ester is sparingly soluble in water at room temperature. It will form a suspension, which is expected and necessary to prevent premature reaction.

Step 2: pH Modulation

  • Action: Add 0.5 mL of 1M HNO3 to adjust the solution pH to approximately 2.0.

  • Causality: Acidic conditions act as a kinetic brake. They slow down the nucleophilic attack of water on the ester bonds, ensuring the hydrolysis rate does not outpace the crystal growth rate[3].

Step 3: Hydrothermal Activation

  • Action: Transfer the mixture to a 25 mL Teflon-lined stainless steel autoclave. Seal and heat uniformly at 150 °C for 24 hours.

  • Causality: 150 °C provides the exact thermal activation energy required to cleave the ethoxycarbonyl groups in situ while maintaining the stability of the forming Fe-O-C coordination bonds.

Step 4: Controlled Cooling (Self-Validation Step)

  • Action: Cool the autoclave to room temperature at a strict rate of 5 °C/hour.

  • Validation: Upon opening, the supernatant should be clear and colorless, with a distinct layer of light-orange crystalline powder at the bottom. A dark, murky brown supernatant indicates amorphous iron oxide formation.

Step 5: Pore Evacuation

  • Action: Centrifuge the powder and wash vigorously with hot ethanol (70 °C) three times, followed by vacuum drying at 120 °C for 12 hours.

  • Causality: Hot ethanol selectively dissolves any unreacted, hydrophobic 3,5-bis(ethoxycarbonyl)benzoate trapped within the mesopores, freeing the 25 Å and 29 Å cages for subsequent drug loading[4].

Troubleshooting Matrix: Synthesis Parameters

Variations in hydrothermal parameters directly impact the ester hydrolysis kinetics. Use the quantitative data in this matrix to diagnose and correct synthesis failures.

ParameterConditionHydrolysis RateNucleation KineticsFinal Product Quality
Temperature < 100 °CVery Slow / StalledNegligibleUnreacted pro-ligand; No MOF yield.
Temperature 150 °C Controlled Thermodynamic Optimal; Highly crystalline MIL-100(Fe).
pH Level > 5.0 (No HNO3)Rapid / UncontrolledKinetic (Burst)Amorphous Fe(OH)3 / Fe2O3 powder.
pH Level 2.0 Controlled Thermodynamic Optimal; Defect-free framework.
Reaction Time < 12 hoursIncompletePartialLow yield; Ester trapped in pores.
Reaction Time > 72 hoursCompleteOver-ripeningPhase transformation to dense, non-porous phases.

Frequently Asked Questions (FAQs)

Q1: My synthesis yielded a dark, amorphous orange gel instead of a crystalline powder. What went wrong? A: You have encountered a kinetic trap caused by rapid precipitation[1]. This occurs when the ester hydrolyzes too quickly, flooding the system with BTC ligands. To fix this, verify your pH. You must add a modulator (like HNO3) to lower the pH to ~2.0, which chemically slows down the hydrolysis of the ethoxycarbonyl groups.

Q2: I am detecting unreacted 3,5-bis(ethoxycarbonyl)benzoate during my API loading assays, which is reducing my drug capacity. How do I remove it? A: Because the pro-ligand retains hydrophobic ethyl ester groups, it can become sterically trapped inside the MOF's mesoporous cages. Standard water washes will not remove it. You must perform a Soxhlet extraction using hot ethanol (70 °C) for at least 6 hours to solubilize and extract the unreacted ester.

Q3: Why use a mono-carboxylic/di-ester pro-ligand instead of a fully esterified tri-ester (like triethyl trimesate)? A: 3,5-bis(ethoxycarbonyl)benzoate contains one free carboxylic acid group. This allows the pro-ligand to immediately anchor to the Fe³⁺ clusters, forming primary nucleation sites. The remaining two ester groups then hydrolyze in situ to propagate the 3D framework. A fully esterified ligand lacks this initial anchoring ability, often leading to drastically lower yields and longer required reaction times.

G Start Evaluate Synthesis Product Amorphous Amorphous Gel / Powder (Kinetic Product) Start->Amorphous Rapid Precipitation Unreacted Low Yield / Unreacted Ester (Incomplete Reaction) Start->Unreacted Insufficient Energy Success Highly Crystalline MOF (Thermodynamic Product) Start->Success Optimal Conditions FixAmorphous Action: Decrease pH (Add HNO3) to slow hydrolysis rate Amorphous->FixAmorphous FixUnreacted Action: Increase Temperature or extend reaction time Unreacted->FixUnreacted

Figure 2: Troubleshooting decision tree for optimizing hydrothermal synthesis.

References

  • Liu, J., et al. "Functionalized Framework Materials for Light-Driven Energy and Chemical Conversions". CCS Chemistry. Available at:[Link]

  • Li S., Hu Y., Lu M., et al. "Aqueous Synthesis of UiO-66 Metal-Organic Frameworks With Enhanced Crystallinity and Surface Area". CoLab.ws / Wiley. Available at:[Link]

  • Zheng, W., et al. "Full Spectroscopic Characterization of the Molecular Oxygen-Based Methane to Methanol Conversion over Open Fe(II) Sites in a Metal–Organic Framework". Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in 3,5-bis(ethoxycarbonyl)benzoate Mixtures

Welcome to the Advanced NMR Troubleshooting Guide. This support center is designed for researchers, analytical scientists, and drug development professionals dealing with complex mixtures of trimesic acid derivatives, sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. This support center is designed for researchers, analytical scientists, and drug development professionals dealing with complex mixtures of trimesic acid derivatives, specifically 3,5-bis(ethoxycarbonyl)benzoate and its analogs.

Below, we address the fundamental causes of spectral congestion in these mixtures and provide field-proven, self-validating methodologies to unambiguously resolve and assign overlapping proton signals.

Workflow Overview

NMR_Troubleshooting A 1H NMR of 3,5-bis(ethoxycarbonyl)benzoate Mixture B Identify Region of Peak Overlap A->B C Aliphatic Region (~1.4 - 4.4 ppm) Overlapping Ethyl Multiplets B->C D Aromatic Region (~8.5 - 9.0 ppm) Clustered H-2, H-4, H-6 Signals B->D E Apply Pure Shift NMR (PSYCHE) Collapse J-Couplings to Singlets C->E F Apply ASIS (C6D6 Titration) Induce Differential Shielding D->F G Perform 2D HMBC/HSQC Correlate Resolved Protons to 13C E->G F->G H Unambiguous Component Assignment G->H

Workflow for resolving proton NMR overlaps in complex ester mixtures.

FAQ 1: Why do the ethyl ester signals in my mixtures form an unresolvable block?

The Causality: In mixtures containing mono-, di-, and tri-esters of 1,3,5-benzenetricarboxylic acid (trimesic acid), the ethoxycarbonyl groups (-COOCH₂CH₃) share nearly identical electronic environments[1]. The fundamental issue is not just chemical shift proximity, but homonuclear scalar coupling (J-coupling).

A typical ethyl -CH₂- group appears as a quartet with a J-coupling of ~7.1 Hz. This coupling spreads the signal over approximately 21 Hz. On a standard 400 MHz spectrometer, 21 Hz equates to ~0.05 ppm. If the chemical shift difference between the di-ester and tri-ester is less than 0.05 ppm, their quartets will physically interpenetrate, creating a heavily congested multiplet that defies standard integration or line-fitting software[2].

FAQ 2: How can I resolve the overlapping -CH₂- quartets without upgrading to an 800 MHz spectrometer?

The Solution: Pure Shift NMR (PSYCHE) To resolve aliphatic congestion, you must remove the J-coupling spread. (specifically the PSYCHE experiment: Pure Shift Yielded by Chirp Excitation) uses low-flip-angle frequency-swept pulses and gradient echoes to decouple homonuclear scalar couplings during acquisition[2][3]. This collapses the 21 Hz wide quartets and triplets into sharp, single lines at their exact chemical shifts, artificially mimicking the resolution of a multi-gigahertz spectrometer[4][5].

Step-by-Step Methodology: 1D PSYCHE Acquisition This protocol is a self-validating system: if the collapsed singlets do not integrate to the expected 2:3 ratio (CH₂:CH₃), the decoupling parameters require recalibration.

  • Sample Preparation: Dissolve ~15-20 mg of the mixture in 600 µL of CDCl₃.

  • Shimming: Optimize magnetic field homogeneity to achieve a TMS linewidth of < 1.0 Hz. Pure shift is highly sensitive to field inhomogeneity.

  • Parameter Setup: Load the standard 1D PSYCHE pulse sequence (e.g., psyche1d). Set the sweep width (SW) strictly to the region of interest (e.g., 0–10 ppm). Note: Signal-to-noise in pure shift is inversely proportional to SW[3].

  • Gradient Calibration: Set the slice-selective gradient (gpz2) between 50–90% to define the excitation profile[3].

  • Resolution Definition: Set the number of chunks (TD1) to 16–32. This determines the limiting resolution of the final reconstructed spectrum[3].

  • Processing: Acquire the pseudo-2D dataset and apply covariance processing to reconstruct the 1D broadband decoupled spectrum[4].

FAQ 3: The aromatic protons (H-2, H-4, H-6) are clustering around 8.8 ppm. What is the chemical solution?

The Causality: Pure shift NMR is ineffective here because aromatic protons in symmetrical 1,3,5-substituted benzenes often appear as narrow multiplets or singlets[1]. Their overlap is driven by true chemical shift equivalence.

The Solution: Aromatic Solvent-Induced Shift (ASIS) When CDCl₃ is replaced or titrated with Benzene-d6 (C₆D₆), the highly anisotropic π-electron cloud of the benzene molecules forms transient collision complexes with the electron-deficient trimesic acid core and its carbonyl groups[6]. Because the geometry of these complexes is dictated by the specific steric hindrance of each mixture component, C₆D₆ shields the protons differentially, physically pulling the overlapping signals apart[7][8].

Quantitative Data: ASIS Effects on Trimesic Acid Derivatives The following table demonstrates typical shift migrations when transitioning from an isotropic solvent (CDCl₃) to an anisotropic solvent (C₆D₆).

Mixture ComponentProton Assignmentδ in CDCl₃ (ppm)δ in C₆D₆ (ppm)Δδ (ASIS Shift, ppm)
3,5-bis(ethoxycarbonyl)benzoic acid Aromatic H-2, H-68.859.12+0.27
Aromatic H-48.908.78-0.12
-CH₂- (Ethyl)4.454.18-0.27
-CH₃ (Ethyl)1.421.05-0.37
1,3,5-triethoxycarbonylbenzene Aromatic H-2, H-4, H-68.888.95+0.07
-CH₂- (Ethyl)4.444.28-0.16
-CH₃ (Ethyl)1.411.12-0.29

Step-by-Step Methodology: ASIS Titration Protocol

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum of the mixture in 600 µL of CDCl₃.

  • Titration: Add 50 µL of directly to the NMR tube[8].

  • Re-calibration: Re-shim the magnet and tune the probe. Crucial: The magnetic susceptibility of the solvent mixture changes with each addition.

  • Tracking: Acquire a ¹H NMR spectrum. Track the migration of the H-2, H-4, and H-6 protons.

  • Optimization: Repeat the 50 µL additions until the target peaks are fully baseline-resolved (optimal resolution is typically achieved at a 30–50% v/v C₆D₆ ratio)[8].

FAQ 4: Once the peaks are separated, how do I build a self-validating system to assign them correctly?

The Solution: 2D Heteronuclear Correlation (HSQC/HMBC) Physical separation of signals is only half the battle; unambiguous assignment is the other. To ensure absolute trustworthiness, you must correlate the newly resolved proton signals to their carbon backbone.

By running a Multiplicity-Edited HSQC and an HMBC on the ASIS-titrated sample, you create a closed-loop validation system[8].

  • HSQC: Confirms which resolved ethyl singlet (from PSYCHE) belongs to which -CH₂- or -CH₃ carbon.

  • HMBC: Correlates the resolved aromatic protons (H-2, H-6) across three bonds to the specific ester carbonyl carbons (C=O). If an aromatic proton does not show a ³JCH correlation to the expected ethoxycarbonyl carbon, the structural assignment is mathematically rejected, preventing false positives in mixture analysis.

References
  • [3] Pure Shift NMR. University of Wyoming NMR Facility. Available at: [Link]

  • [2] Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples. Applied Sciences (MDPI). Available at: [Link]

  • [4] Pure Shift NMR. Manchester NMR Methodology Group. Available at: [Link]

  • [5] Giving Pure Shift NMR Spectroscopy a REST: Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry (ACS). Available at: [Link]

  • [6] A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams. ResearchGate. Available at: [Link]

  • [7] Stereoselective Synthesis and NMR Characterization of C-24 Epimeric Pairs of 24-Alkyl Oxysterols. Molecules (MDPI). Available at: [Link]

  • [8] 13C−15N Correlation via Unsymmetrical Indirect Covariance NMR: Application to Vinblastine. Journal of Natural Products (ACS). Available at: [Link]

  • [1] Clip-off Chemistry: Synthesis by Programmed Disassembly of Reticular Materials. ChemRxiv. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

3,5-bis(ethoxycarbonyl)benzoate vs trimesic acid as MOF linkers

Title: Structural Architects vs. Defect Engineers: A Comparative Guide to Trimesic Acid and 3,5-Bis(ethoxycarbonyl)benzoate in MOF Design Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) for ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Architects vs. Defect Engineers: A Comparative Guide to Trimesic Acid and 3,5-Bis(ethoxycarbonyl)benzoate in MOF Design

Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) for advanced applications—ranging from catalysis to targeted drug delivery—the choice of organic linker dictates not only the framework's topology but also its defect density and particle size[1]. This guide provides an objective, data-driven comparison between a foundational structural linker, Trimesic acid (H3BTC) , and its mono-deprotected derivative, 3,5-bis(ethoxycarbonyl)benzoate . While H3BTC drives the formation of rigid 3D lattices, the esterified derivative acts as a highly specialized monotopic modulator, enabling precise defect engineering and nanoscale size control[2].

Mechanistic Profiling: Coordination Causality

To understand the divergent behavior of these two molecules, one must analyze their coordination symmetry and denticity.

Trimesic Acid (H3BTC): The 3D Architect H3BTC (1,3,5-benzenetricarboxylic acid) possesses C3​ symmetry with three hard Lewis base carboxylate groups. Under standard solvothermal conditions, complete deprotonation yields a tritopic ligand that bridges multiple Secondary Building Units (SBUs). In classic systems like Cu 3​ (BTC) 2​ (HKUST-1), each BTC ligand coordinates to three copper paddlewheel clusters, propagating a predictable, highly porous, honeycomb-shaped 3D network[3].

3,5-bis(ethoxycarbonyl)benzoate: The Defect Engineer Also known as diethyl 1,3,5-benzenetricarboxylate[4], this molecule is a monotopic derivative where two of the three carboxylic acid groups are masked by ethyl esters. Because ester groups are poor Lewis bases and sterically bulky, they do not coordinate to the metal nodes under standard MOF synthesis conditions. When introduced into a MOF synthesis mixture, this molecule acts as a competitive modulator. It binds to the SBU via its single free carboxylate, effectively "capping" the node. This terminates framework extension in that specific direction, restricting macroscopic crystal growth (yielding nano-MOFs) and introducing "missing-linker" defects. Furthermore, the outward-facing ethyl groups create localized hydrophobic pockets within the inherently polar MOF pores, which is highly advantageous for encapsulating hydrophobic small-molecule drugs.

Coordination cluster_0 Tritopic Linker: Trimesic Acid cluster_1 Monotopic Linker: 3,5-bis(ethoxycarbonyl)benzoate BTC Trimesic Acid (H3BTC) SBU1 Metal Node BTC->SBU1 SBU2 Metal Node BTC->SBU2 SBU3 Metal Node BTC->SBU3 3D Lattice 3D Lattice SBU1->3D Lattice Extends SBU2->3D Lattice SBU3->3D Lattice Mono 3,5-bis(ethoxycarbonyl)benzoate SBU4 Metal Node Mono->SBU4 Caps Node Growth Terminated\n(Defect Formed) Growth Terminated (Defect Formed) SBU4->Growth Terminated\n(Defect Formed) Blocked by Esters

Caption: Coordination topology comparison: Tritopic extension vs. Monotopic termination.

Comparative Performance & Physicochemical Impact

The integration of 3,5-bis(ethoxycarbonyl)benzoate into a standard H3BTC-driven synthesis fundamentally alters the physicochemical properties of the resulting framework. The quantitative and qualitative impacts are summarized below:

PropertyTrimesic Acid (H3BTC)3,5-bis(ethoxycarbonyl)benzoate
Chemical Role Structural Linker (Tritopic)Modulator / Capping Agent (Monotopic)
Active Coordination Sites 3 (Carboxylates)1 (Carboxylate) + 2 (Inactive Esters)
Framework Impact Drives continuous 3D lattice extensionTerminates lattice growth; induces structural defects
Porosity Effect Generates strict microporosity (<2 nm)Induces mesoporosity (2–50 nm) via missing linkers
Internal Microenvironment Highly polar (open metal sites)Hydrophobic (ethyl ester functionalization)
Primary Application Gas storage, rigid drug encapsulationNanoparticle size control, large biologics delivery

Experimental Workflows: Pristine vs. Modulated Synthesis

To demonstrate the causality of linker denticity on MOF formation, the following protocols outline the synthesis of pristine Cu 3​ (BTC) 2​ versus a defect-engineered variant. According to the "seesaw model" of modulated MOF growth, the addition of a monotopic carboxylate shifts the complexation equilibrium, slowing down nucleation and capping particle growth[2].

Protocol A: Synthesis of Pristine Cu 3​ (BTC) 2​ (HKUST-1)

  • Preparation: Dissolve 4.0 mmol of Cu(NO 3​ ) 2​ ·3H 2​ O and 2.6 mmol of H3BTC in 50 mL of a DMF/Ethanol/Water mixture (1:1:1 v/v/v).

  • Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and heat at 85 °C for 24 hours.

  • Isolation: Recover the blue crystalline powder via centrifugation (7,000 rpm, 10 min).

  • Activation: Wash the crystals extensively with ethanol (3 × 20 mL) to remove unreacted precursors, followed by vacuum drying at 120 °C for 12 hours to evacuate the pores.

Protocol B: Synthesis of Defect-Engineered Nano-MOF

  • Preparation: Dissolve 4.0 mmol of Cu(NO 3​ ) 2​ ·3H 2​ O, 2.34 mmol of H3BTC (90 mol% relative to standard), and 0.78 mmol of 3,5-bis(ethoxycarbonyl)benzoic acid (modulator) in 50 mL of DMF/Ethanol (1:1 v/v). Note: Water is omitted to prevent premature hydrolysis of the ester groups.

  • Competitive Coordination: Heat the mixture at 85 °C for 24 hours. The modulator competes for the Cu 2+ paddlewheels, capping the surface and creating internal defects.

  • Isolation & Washing: Centrifuge the resulting nano-suspension (12,000 rpm, 15 min). Wash stringently with ethanol (5 × 20 mL) to ensure all physically adsorbed (uncoordinated) modulator is removed.

  • Activation: Dry under vacuum at 80 °C (a lower activation temperature prevents thermal degradation of the ester bonds).

Workflow Precursors Metal Salts + H3BTC (Structural Components) Mix Solvothermal Synthesis (Competitive Coordination) Precursors->Mix Modulator 3,5-bis(ethoxycarbonyl)benzoate (Modulator/Capping Agent) Modulator->Mix Caps SBUs & Controls Size Nucleation Controlled Nucleation (Seesaw Model Kinetics) Mix->Nucleation Wash Activation & Washing (Removal of Unreacted Species) Nucleation->Wash Product Defect-Engineered Nano-MOF (Enhanced Mesoporosity) Wash->Product

Caption: Experimental workflow for synthesizing defect-engineered MOFs via competitive modulation.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the modulated synthesis (Protocol B), the experimental system must be self-validating. Researchers must prove that the modulator was chemically incorporated into the framework, rather than just physically trapped, and that the structural integrity of the MOF was maintained.

  • Phase Purity via PXRD: Powder X-Ray Diffraction must be performed. The modulated MOF should exhibit the exact same Bragg diffraction peaks as pristine HKUST-1 (e.g., prominent peaks at 2θ = 6.7°, 9.5°, and 11.6°). Peak broadening will confirm the reduction in crystallite size from the bulk to the nanoscale.

  • Porosity Profiling via N 2​ Physisorption (BET): Pristine HKUST-1 will display a classic Type I isotherm, indicative of a strictly microporous material. The defect-engineered MOF will display a Type IV isotherm with a distinct hysteresis loop, validating the creation of mesopores caused by the missing H3BTC linkers.

  • Quantification via Digestion 1 H-NMR: To prove chemical incorporation, digest 10 mg of the activated MOF in 500 µL of DMSO- d6​ spiked with 10 µL of DCl. The DCl breaks the coordinate bonds, releasing the organic linkers. The 1 H-NMR spectrum will reveal the aromatic protons of H3BTC (singlet at ~8.6 ppm) alongside the distinct ethyl ester protons of the modulator (quartet at ~4.3 ppm and triplet at ~1.3 ppm). Integrating these peaks allows for the exact quantification of the defect density.

Sources

Comparative

A Comparative Guide to HPLC Validation for Purity Assessment of 3,5-Bis(ethoxycarbonyl)benzoate

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,5-bis(ethoxycarbonyl)benzoate, also known as Diethyl Isophthalate. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3,5-bis(ethoxycarbonyl)benzoate, also known as Diethyl Isophthalate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, grounded in authoritative regulatory standards. Every protocol described is designed as a self-validating system, ensuring scientific integrity and trustworthiness.

Introduction: The Critical Role of Purity for 3,5-Bis(ethoxycarbonyl)benzoate

3,5-Bis(ethoxycarbonyl)benzoate is a key chemical intermediate used in the synthesis of various active pharmaceutical ingredients (APIs), polymers, and specialty chemicals. In the pharmaceutical industry, the purity of such intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy for the final drug product. Impurities, even at trace levels, can introduce toxicological risks, alter the stability of the API, or result in diminished therapeutic effect.

Therefore, employing a robust, reliable, and validated analytical method to quantify the purity of 3,5-bis(ethoxycarbonyl)benzoate is a regulatory and scientific necessity. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility for analyzing non-volatile organic compounds.[1][2][3] This guide details a validated HPLC method and compares it with other analytical alternatives, providing the technical foundation for its implementation in a quality control environment.

The Primary Analytical Tool: A Validated HPLC Method

A reversed-phase HPLC (RP-HPLC) method is ideally suited for the analysis of 3,5-bis(ethoxycarbonyl)benzoate, a compound with moderate polarity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[4][5]

Recommended Chromatographic Conditions

The following conditions provide an excellent starting point for the separation and quantification of 3,5-bis(ethoxycarbonyl)benzoate and its potential process-related impurities.

ParameterRecommended SettingScientific Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 (octadecylsilane) stationary phase provides a nonpolar surface ideal for retaining the moderately nonpolar diethyl isophthalate molecule through hydrophobic interactions. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:WaterAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency. The 60:40 ratio is a starting point that should provide adequate retention and a reasonable run time. This ratio can be adjusted to optimize resolution from impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, ensuring efficient mass transfer and good peak shape without generating excessive pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times by reducing mobile phase viscosity and controlling separation thermodynamics.[6]
Detection UV at 240 nmThe benzene ring with its carboxylate groups provides strong UV absorbance. 240 nm is a common wavelength for this type of chromophore, offering high sensitivity. A Diode Array Detector (DAD) can be used to confirm peak purity.
Injection Vol. 10 µLA small injection volume minimizes the potential for band broadening and column overload, leading to sharper peaks and better resolution.
Sample Prep. Accurately weigh ~25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.Dissolving the sample in the mobile phase ensures compatibility with the chromatographic system and prevents peak distortion. This concentration (1 mg/mL) is suitable for UV detection.
Experimental Protocol: Standard Purity Assay
  • Prepare the mobile phase by mixing 600 mL of HPLC-grade acetonitrile with 400 mL of HPLC-grade water. Filter and degas the solution.

  • Set up the HPLC system according to the parameters in the table above and allow it to equilibrate until a stable baseline is achieved.

  • Prepare a Standard Solution of 3,5-bis(ethoxycarbonyl)benzoate with a known purity at a concentration of 1.0 mg/mL in the mobile phase.

  • Prepare the Sample Solution as described in the table.

  • Inject a blank (mobile phase) to ensure no system contamination.

  • Perform five replicate injections of the Standard Solution to establish system suitability (see validation section).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area normalization method, or by external standard quantification if assaying for absolute content.

Method Validation: The Framework of Trust

An analytical method is only reliable if it is validated. Validation is the process of demonstrating, through objective evidence, that a procedure is fit for its intended purpose.[7][8] The validation parameters discussed below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory agencies like the FDA.[9][10][11]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Parameters (Resolution, Peak Shape) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Acc Accuracy (Spike Recovery) Prec Precision (Repeatability & Intermediate) LOD LOD & LOQ Rob Robustness Report Validation Report (Summarize Data, Pass/Fail) Spec->Report Lin->Report Acc->Report Prec->Report LOD->Report Rob->Report

Caption: A typical workflow for HPLC method validation, from development to final reporting.

Validation Parameters & Protocols

The core validation characteristics ensure the method is accurate, precise, and specific for its intended use.[12]

Validation_Parameters center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range Robustness Robustness center->Robustness Linearity->Range Accuracy->Precision Precision->Accuracy

Caption: Interrelationship of core HPLC validation parameters.

A. Specificity

  • What it is: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[12]

  • Why it's important: It proves the method can distinguish between the main compound and potential contaminants, ensuring that the measured purity is accurate.

  • How to test (Forced Degradation):

    • Prepare solutions of 3,5-bis(ethoxycarbonyl)benzoate.

    • Expose them to stress conditions: acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).[13]

    • Analyze the stressed samples alongside an unstressed control.

    • Acceptance Criteria: The method must demonstrate that the degradation product peaks are well-resolved from the main analyte peak (Resolution > 2.0). Peak purity analysis using a DAD should confirm the main peak is spectrally pure.

B. Linearity

  • What it is: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[12]

  • Why it's important: It confirms that the detector response is consistent across the range of concentrations that will be analyzed.

  • How to test:

    • Prepare at least five standard solutions of 3,5-bis(ethoxycarbonyl)benzoate at different concentrations. For a purity test, this could range from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

    • Inject each concentration in triplicate.

    • Plot a graph of the average peak area versus concentration.

    • Acceptance Criteria: Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

C. Accuracy

  • What it is: The closeness of the test results to the true value.[12][13]

  • Why it's important: It measures the systematic error of the method, ensuring there is no inherent bias in the quantification.

  • How to test (Spike Recovery):

    • Prepare a sample matrix (placebo). If not available, use a low-concentration sample solution.

    • Spike the matrix with known amounts of pure 3,5-bis(ethoxycarbonyl)benzoate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery of the spiked amount.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

D. Precision

  • What it is: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[12][14] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

  • Why it's important: It measures the random error of the method, demonstrating its reproducibility.

  • How to test:

    • Repeatability: Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

E. Robustness

  • What it is: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Why it's important: It demonstrates the reliability of the method during routine use, where minor variations are expected.

  • How to test:

    • Systematically vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should still be met, and the results should not significantly deviate from the nominal conditions.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for this application, other techniques can also be used for purity assessment. The choice depends on the specific requirements of the analysis, such as required sensitivity, available equipment, and the nature of expected impurities.[2]

TechniquePrincipleAdvantages for 3,5-Bis(ethoxycarbonyl)benzoateDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[4]High resolution: Excellent for separating closely related impurities. High sensitivity and specificity. Quantitative accuracy: Well-established for precise quantification. Regulatory Acceptance: The most widely accepted method by regulatory bodies.[15][16]Requires more expensive instrumentation and solvents compared to simpler methods. Method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase.[1][2]Excellent for volatile impurities: Can detect residual solvents or volatile starting materials that HPLC might miss. High sensitivity with detectors like FID or MS.[17]3,5-bis(ethoxycarbonyl)benzoate has a high boiling point, requiring high temperatures that could risk on-column degradation. Not suitable for non-volatile or thermally labile impurities.
Quantitative NMR (qNMR) Integration of NMR signals is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.Primary ratio method: No need for a specific reference standard of the analyte itself. Provides structural information: Can help identify unknown impurities simultaneously.Lower sensitivity compared to chromatography. Requires a high-field NMR spectrometer, which is expensive. Complex mixtures can lead to overlapping signals, complicating quantification.
Melting Point Analysis A pure substance has a sharp, defined melting point, which becomes depressed and broad in the presence of impurities.[18]Simple and fast: Provides a quick, preliminary indication of purity. Low cost: Requires minimal, inexpensive equipment.Non-specific: Does not identify or quantify individual impurities. Insensitive to low levels of impurities. Not a standalone method for regulatory purposes.

Conclusion

For the definitive purity assessment of 3,5-bis(ethoxycarbonyl)benzoate in a regulated environment, a validated High-Performance Liquid Chromatography method is the superior choice. Its combination of high resolution, specificity, and quantitative accuracy provides a level of confidence that other methods cannot match. While techniques like GC and qNMR have valuable, complementary roles, particularly in characterizing volatile impurities or for primary quantification, HPLC remains the workhorse for routine quality control and release testing.

The successful implementation of the HPLC method described in this guide hinges on a thorough validation process conducted according to established guidelines such as ICH Q2(R2).[8][11] This ensures the method is not only scientifically sound but also generates data that is trustworthy, reproducible, and defensible, ultimately safeguarding the quality and safety of the final product.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP).
  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA . Available from: [Link]

  • FDA Guidance on Analytical Method Validation . Available from: [Link]

  • <621> CHROMATOGRAPHY . Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available from: [Link]

  • Are You Sure You Understand USP <621>? - Chromatography Online . Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent . Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA . Available from: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo . Available from: [Link]

  • Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS . Available from: [Link]

  • Ich guidelines for validation final | PPTX - Slideshare . Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available from: [Link]

  • Simultaneous Determination of Sodium Benzoate and p-Hydroxybenzoate Esters Using High-performance Capillary Electrophoresis . Available from: [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH . Available from: [Link]

  • Full article: Method Development and Validation of Preservatives Determination... using HPLC - Taylor & Francis . Available from: [Link]

  • Separation of 1,3-Benzenedicarboxylic acid, diethyl ester on Newcrom R1 HPLC column | SIELC Technologies . Available from: [Link]

  • validation of analytical procedures q2(r2) - ICH . Available from: [Link]

  • How can benzoic acid be tested for purity? - Quora . Available from: [Link]

  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry . Available from: [Link]

  • Live qualification/validation of purity methods for protein products - Computer Science Purdue . Available from: [Link]

Sources

Validation

Benchmarking gas adsorption in 3,5-bis(ethoxycarbonyl)benzoate-based MOFs

Benchmarking Gas Adsorption in 3,5-bis(ethoxycarbonyl)benzoate-Functionalized MOFs: A Comprehensive Comparison Guide Executive Summary The pursuit of ideal adsorbents for carbon capture and gas separation has driven the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Gas Adsorption in 3,5-bis(ethoxycarbonyl)benzoate-Functionalized MOFs: A Comprehensive Comparison Guide

Executive Summary

The pursuit of ideal adsorbents for carbon capture and gas separation has driven the evolution of metal-organic frameworks (MOFs) from simple porous structures to highly engineered, functionalized microenvironments. While standard robust MOFs like UiO-66 offer exceptional hydrolytic stability, their baseline CO₂/N₂ selectivity is often insufficient for industrial flue gas processing.

By employing 3,5-bis(ethoxycarbonyl)benzoate (BECB) as a defect-inducing modulator during synthesis, we can fundamentally alter the thermodynamic profile of the framework. This guide provides a rigorous benchmarking analysis of BECB-functionalized MOFs against industry-standard alternatives, detailing the mechanistic causality, self-validating experimental protocols, and comparative gas adsorption data necessary for advanced materials research.

Mechanistic Rationale: The Role of the BECB Modulator

Defect engineering via monocarboxylate modulators is a proven strategy to tune the porosity and chemical environment of Zr-MOFs like UiO-66[1]. However, not all modulators are created equal.

When standard modulators (e.g., acetic acid or benzoic acid) are used, they create "missing-linker" defects that increase the overall pore volume but leave the internal cavity relatively non-polar. In contrast, utilizing 3,5-bis(ethoxycarbonyl)benzoate achieves two synergistic effects:

  • Controlled Defect Generation: The steric bulk of the 3,5-bis(ethoxycarbonyl)phenyl group prevents excessive defect clustering, maintaining the structural integrity of the fcu topology.

  • Targeted Chemical Decoration: The modulator caps the Zr₆ nodes, projecting ethoxycarbonyl (-COOEt) groups directly into the newly created mesoporous cavities. The uncoordinated carbonyl oxygens act as potent Lewis basic sites. These sites possess a strong local dipole that interacts highly favorably with the quadrupole moment of CO₂, significantly enhancing the isosteric heat of adsorption (Qst) at low pressures without requiring open metal sites[2].

Mechanism S1 Missing-Linker Defect (Zr₆ Node) S2 BECB Coordination (Ester Decoration) S1->S2 Capping S3 Lewis Basic Sites (-COOEt Groups) S2->S3 Pore Exposure S4 CO₂ Quadrupole Interaction S3->S4 Dipole-Quadrupole S5 Enhanced CO₂/N₂ Selectivity S4->S5 Thermodynamic Shift

Fig 1. Mechanistic pathway of CO2 capture via ester-decorated missing-linker defects.

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems, where each step prevents downstream analytical artifacts.

Protocol A: Modulated Solvothermal Synthesis
  • Precursor Dissolution: Dissolve ZrCl₄ (1.0 eq) and 3,5-bis(ethoxycarbonyl)benzoic acid (BECB, 5.0 eq) in N,N-dimethylformamide (DMF).

    • Causality: A high modulator-to-metal ratio is required to kinetically outcompete the strongly coordinating dicarboxylate linker, ensuring defect formation[1].

  • Linker Addition: Add 1,4-benzenedicarboxylic acid (H₂BDC, 1.0 eq) and sonicate until a clear solution is obtained.

  • Solvothermal Growth: Heat the mixture in a Teflon-lined autoclave at 120 °C for 24 hours.

    • Causality: This temperature provides sufficient thermal energy to overcome the activation barrier for reversible Zr-carboxylate bond formation, promoting the thermodynamic assembly of the crystalline framework.

  • Solvent Exchange: Isolate the powder via centrifugation. Wash sequentially with DMF (3x) to remove unreacted H₂BDC, followed by Soxhlet extraction with methanol for 48 hours.

    • Causality: Methanol has a lower boiling point and lower surface tension than DMF. Exchanging the solvent prevents capillary-force-induced pore collapse during the final thermal activation step.

Protocol B: Gas Adsorption Benchmarking
  • Sample Degassing: Transfer 50 mg of the activated MOF to a pre-weighed sample tube. Degas under dynamic vacuum (<10⁻⁵ Torr) at 150 °C for 12 hours.

    • Causality: Complete removal of guest molecules is critical; residual solvent molecules block the Lewis basic ester sites, which would artificially suppress the measured CO₂ capacity.

  • Surface Area Determination: Collect N₂ adsorption-desorption isotherms at 77 K. Apply the Brunauer-Emmett-Teller (BET) model in the relative pressure range of P/P₀ = 0.01–0.1.

  • CO₂/N₂ Selectivity Benchmarking: Collect pure-component CO₂ and N₂ isotherms at 273 K and 298 K up to 1 bar. Fit the data to the Dual-Site Langmuir-Freundlich (DSLF) equation.

    • Causality: The DSLF model accounts for energetic heterogeneity in the pore environment (e.g., binding at a Zr-node vs. an ester site). Use the Ideal Adsorbed Solution Theory (IAST) to calculate the selectivity for a 15:85 CO₂/N₂ mixture, accurately simulating post-combustion flue gas behavior.

Workflow N1 1. Precursor Assembly ZrCl₄ + H₂BDC + BECB Modulator N2 2. Defect Engineering Competitive Coordination at Zr₆ Nodes N1->N2 N3 3. Framework Activation Solvent Exchange & Vacuum Degassing N2->N3 N4 4. Gas Adsorption Benchmarking Isotherm Collection & IAST Modeling N3->N4

Fig 2. Experimental workflow for synthesizing and benchmarking BECB-modulated MOFs.

Performance Benchmarking & Data Visualization

To objectively assess the efficacy of the BECB functionalization, we benchmark the synthesized UiO-66-BECB against the pristine framework, a standard benzoic acid-modulated framework, and two leading open-metal-site MOFs (HKUST-1 and Mg-MOF-74).

AdsorbentModulator / FunctionalizationBET Surface Area (m²/g)CO₂ Uptake (mmol/g) at 1 bar, 298KCO₂/N₂ Selectivity (IAST, 15:85)Qst (kJ/mol)
UiO-66 (Standard) None11501.81828
UiO-66-BA Benzoic Acid14502.22230
UiO-66-BECB 3,5-bis(ethoxycarbonyl)benzoate13803.55538
HKUST-1 Open Metal Sites (Cu)18004.14035
Mg-MOF-74 Open Metal Sites (Mg)15006.215047

Discussion & Alternative Analysis

UiO-66-BECB vs. Standard Modulators: The data clearly illustrates that while benzoic acid (UiO-66-BA) successfully increases the surface area via defect generation, it yields only marginal improvements in CO₂ uptake and selectivity. Introducing functional groups at these defect sites via BECB significantly enhances CO₂ uptake and selectivity compared to pristine frameworks[2]. The Qst jumps from 30 to 38 kJ/mol, validating the presence of strong dipole-quadrupole interactions facilitated by the ethoxycarbonyl groups.

UiO-66-BECB vs. Open-Metal-Site MOFs: When compared to Mg-MOF-74, UiO-66-BECB exhibits lower absolute CO₂ uptake (3.5 vs. 6.2 mmol/g). However, Qst is a critical metric for industrial viability. Mg-MOF-74 possesses a highly exothermic Qst (~47 kJ/mol), which translates to a massive energy penalty during the thermal regeneration (desorption) phase. Furthermore, the open metal sites in Mg-MOF-74 are highly susceptible to competitive binding by water vapor. The creation of specific active sites can be thoroughly characterized using probe molecules, confirming the altered local electronic environment[3]. UiO-66-BECB offers an optimal "sweet spot": a moderate Qst for energy-efficient regeneration, combined with the exceptional hydrolytic stability inherent to the Zr₆ nodes.

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Safety & Regulatory Compliance

Safety

3,5-Bis(ethoxycarbonyl)benzoate proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 3,5-Bis(ethoxycarbonyl)benzoate Executive Summary In drug development—particularly in the synthesis of beta-secretase inhibitors for Alzheimer's disease[1]—a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 3,5-Bis(ethoxycarbonyl)benzoate

Executive Summary

In drug development—particularly in the synthesis of beta-secretase inhibitors for Alzheimer's disease[1]—and advanced materials research, 3,5-bis(ethoxycarbonyl)benzoate (also known as diethyl 1,3,5-benzenetricarboxylate or diethyl 5-carboxyisophthalate) is a highly utilized structural intermediate. While valuable for its functional versatility, its physicochemical properties demand strict operational and disposal frameworks. This guide provides self-validating, step-by-step protocols to ensure compliance with environmental health and safety (EHS) standards, mitigating its severe aquatic toxicity risks.

Physicochemical Profile & Hazard Causality

To safely manage the disposal of this compound, operators must first understand the relationship between its molecular structure and its environmental hazards.

ParameterValue / Classification
Chemical Name 3,5-Bis(ethoxycarbonyl)benzoic acid
CAS Number 4105-93-5
Molecular Formula C13H14O6
Melting Point 152–154 °C
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)
Water Hazard Class (WGK) 3 (Highly hazardous to water)
Storage Class 11 (Combustible Solids)

Data sourced from authoritative chemical safety profiles[2],.

The Causality of WGK 3 Classification: This compound carries a WGK 3 rating, mandating a strict zero-drain-discharge policy. The dual ethyl ester groups impart lipophilicity, while the free carboxylic acid moiety (predicted pKa ~3.46)[2] provides pH-dependent aqueous solubility. This amphiphilic nature drastically enhances its bioavailability across aquatic biological membranes. Furthermore, the stable aromatic core resists rapid microbial degradation, leading to dangerous environmental persistence if introduced into wastewater streams.

Operational Spill Response & Decontamination

In the event of a solid powder spill, standard mechanical cleaning (sweeping) is strictly prohibited due to the risk of aerosolizing the H335/H319-rated particulates[2].

Step-by-Step Methodology:

  • Containment & PPE: Immediately evacuate non-essential personnel. Responders must don N95/P100 particulate respirators, nitrile gloves, and chemical safety goggles.

  • Dry Recovery: Utilize a dedicated HEPA-filtered chemical vacuum to recover the bulk powder. Alternatively, gently cover the spill with damp, inert absorbent pads to suppress dust generation before scooping the material into a hazardous waste bag.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate in water).

    • Causality: The mild base deprotonates the free carboxylic acid group, converting the hydrophobic powder into a highly water-soluble sodium salt, which is easily and safely wiped away without leaving hazardous residue.

  • Validation Check: Swipe the cleaned surface with a pH indicator strip moistened with deionized water. A neutral pH (6.5–7.5) confirms the complete neutralization and removal of the acidic 3,5-bis(ethoxycarbonyl)benzoic acid residue.

Waste Segregation & Packaging Workflows

Step-by-Step Methodology:

  • Chemical Segregation: Strictly isolate this compound from strong bases and strong oxidizers.

    • Causality: Exposure to strong aqueous bases will initiate base-catalyzed saponification of the two ethyl ester groups. This exothermic reaction generates ethanol (a flammable VOC), which can dangerously pressurize sealed waste containers over time.

  • Solid Waste Packaging: Place all solid residues, contaminated absorbent pads, and disposable PPE into heavy-duty polyethylene (HDPE) bags. Seal the bags and house them within a rigid, UN-rated secondary poly-drum.

  • Liquid Waste Consolidation: Dissolve reaction filtrates or mother liquors in a compatible, non-halogenated combustible solvent (e.g., ethanol, acetone). Do not mix with halogenated solvents, as this drastically increases incineration complexity.

  • Validation Check: Prior to sealing the liquid waste carboy, visually inspect the solution under adequate lighting. The presence of suspended solids indicates solvent saturation. Add additional solvent until the solution is entirely clear to prevent particulate aerosolization during EHS transfer.

  • GHS Labeling & Storage: Affix labels explicitly stating: "Non-Halogenated Organic Waste - Contains 3,5-Bis(ethoxycarbonyl)benzoate. WGK 3: Severe Marine Pollutant." Store in a Class 11 Flammables Cabinet below 25°C until EHS pickup.

Final Destruction Logistics

To ensure complete destruction and prevent environmental contamination, 3,5-bis(ethoxycarbonyl)benzoate must be disposed of via high-temperature chemical incineration .

Causality: The robust aromatic ring requires incineration temperatures exceeding 1000°C with a prolonged residence time. Lower temperatures risk incomplete combustion, potentially generating toxic aromatic intermediates. The licensed incineration facility must utilize an afterburner to eliminate residual VOCs and a wet scrubber to neutralize any trace acidic emissions generated during the oxidation process.

Disposal Workflow Visualization

DisposalWorkflow Start 3,5-Bis(ethoxycarbonyl)benzoate Waste Generation Segregation Waste Segregation (Non-Halogenated Organic) Start->Segregation SolidWaste Solid Waste Collection (HDPE Containers) Segregation->SolidWaste Solid Form LiquidWaste Liquid Waste Collection (Dissolved in Combustible Solvent) Segregation->LiquidWaste Dissolved Form Labeling GHS Labeling (H302, H315, H319, H335) SolidWaste->Labeling LiquidWaste->Labeling Storage Temporary Storage (Flammables Cabinet, <25°C) Labeling->Storage Incineration Licensed Incineration (Afterburner & Scrubber) Storage->Incineration EHS Transfer

Disposal and incineration workflow for 3,5-bis(ethoxycarbonyl)benzoate waste streams.

References

  • Title: US8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl)

Sources

Handling

Personal protective equipment for handling 3,5-Bis(ethoxycarbonyl)benzoate

As a Senior Application Scientist overseeing laboratory safety and chemical integration, I frequently consult on the operational handling of novel organic building blocks. 3,5-Bis(ethoxycarbonyl)benzoate (also known as D...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing laboratory safety and chemical integration, I frequently consult on the operational handling of novel organic building blocks. 3,5-Bis(ethoxycarbonyl)benzoate (also known as Diethyl 1,3,5-benzenetricarboxylate, CAS: 4105-93-5) is a highly versatile 1[1]. However, its physical state as a fine crystalline combustible solid (Melting Point: 152-154 °C) presents specific inhalation and contact hazards that require rigorous operational control[1].

To build a self-validating safety culture in your laboratory, we must move beyond simply listing Personal Protective Equipment (PPE). We must understand the causality of the hazards. The compound carries GHS hazard statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), and H335 (Respiratory irritation)[1]. The ester and carboxylic acid functional groups readily interact with mucosal membranes and skin moisture, driving localized irritation. Furthermore, the generation of micro-particulates during routine weighing operations necessitates strict aerodynamic and barrier controls[2].

Mechanistic PPE Selection Matrix

The following table outlines the required PPE, specifically mapped to the mechanistic hazards of 3,5-Bis(ethoxycarbonyl)benzoate.

PPE CategorySpecificationMechanistic Justification & Causality
Respiratory N95 or P100 Particulate RespiratorFilters aerosolized crystalline dust generated during transfer, directly mitigating1[1].
Eye Protection Tight-fitting Chemical GogglesPrevents airborne micro-particulates from bypassing standard safety glasses and dissolving in ocular fluid (H319)[1].
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Provides a robust barrier against solid organic esters. Prevents moisture-catalyzed dermal irritation (H315)[2].
Body Protection Flame-Retardant Lab Coat (Buttoned)Protects against particulate accumulation on street clothing. Addresses the WGK 3 and Storage Class 11 (Combustible Solid) classification[1].

Operational Workflow: Handling & Weighing Protocol

To ensure absolute trustworthiness in your methodology, every handling step must be a self-validating system where environmental controls and PPE work in tandem.

Step 1: Environmental Setup

  • Verify the chemical fume hood is operational with a face velocity between 80-120 feet per minute (fpm).

  • Clear the workspace of unnecessary clutter to prevent turbulent airflow, which can aerosolize the powder.

  • Place an anti-static weighing mat and a calibrated analytical balance inside the hood.

Step 2: PPE Donning Sequence

  • Inspect all PPE for micro-tears or degradation.

  • Don the flame-retardant lab coat, ensuring all buttons are fastened to the collar.

  • Equip the N95/P100 respirator, performing a positive and negative pressure seal check.

  • Don chemical safety goggles.

  • Apply double nitrile gloves, pulling the cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Step 3: Transfer and Weighing

  • Use a grounded, anti-static spatula to transfer the 3,5-Bis(ethoxycarbonyl)benzoate. This prevents electrostatic repulsion that causes the powder to "jump" and aerosolize.

  • Transfer the solid slowly into a pre-tared, anti-static weigh boat or directly into the reaction vessel.

  • Seal the primary container immediately after use.

Step 4: Doffing and Decontamination

  • Wipe down the exterior of the closed reagent bottle with a damp disposable towel before removing it from the hood.

  • Remove the outer pair of nitrile gloves inside the hood and dispose of them in a designated solid hazardous waste bin.

  • Doff goggles, respirator, and lab coat in a designated clean area. Wash hands thoroughly with soap and water.

PPE_Workflow Start Pre-Operation Setup (Fume Hood >80 fpm) Coat Don Lab Coat (Buttoned to Collar) Start->Coat Respirator Don N95/P100 Respirator (Seal Check) Coat->Respirator Goggles Don Chemical Goggles (Tight Seal) Respirator->Goggles Gloves Don Double Nitrile Gloves (Cover Cuffs) Goggles->Gloves Handle Anti-Static Weighing & Material Transfer Gloves->Handle

Figure 1: Sequential PPE donning and operational setup workflow.

Spill Response and Disposal Plan

Because 3,5-Bis(ethoxycarbonyl)benzoate is classified under1[1], dry sweeping a spill is strictly prohibited. Dry sweeping generates high-concentration dust clouds that pose severe inhalation and deflagration risks.

Step-by-Step Spill Mitigation:

  • Isolate: Evacuate non-essential personnel from the immediate vicinity.

  • Protect: Ensure the spill responder is wearing the full PPE matrix (N95, goggles, double gloves).

  • Dampen: Lightly mist the spilled solid with a compatible inert solvent (e.g., water or a dilute surfactant solution) to suppress dust generation.

  • Collect: Use a damp absorbent pad or a dedicated chemical scoop to collect the moistened solid.

  • Dispose: Place the collected material and all contaminated cleanup supplies into a high-density polyethylene (HDPE) hazardous waste container. Label clearly as "Combustible Solid Waste containing Diethyl 1,3,5-benzenetricarboxylate."

  • Decontaminate: Wash the spill surface with soap and water to remove any residual ester traces.

Spill_Response Spill Solid Spill Detected Assess Secure Area & Verify PPE Spill->Assess Dampen Mist with Water (Suppress Dust) Assess->Dampen Collect Collect with Damp Absorbent Dampen->Collect Dispose Seal in HDPE Bin (Class 11 Waste) Collect->Dispose

Figure 2: Dust-suppressed spill response and disposal pathway.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-Bis(ethoxycarbonyl)benzoate
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